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  • Product: (S)-1-(ethylamino)propan-2-ol
  • CAS: 720662-57-7

Core Science & Biosynthesis

Foundational

Technical Guide: (S)-1-(ethylamino)propan-2-ol vs. (R)-Enantiomer

Stereochemical Divergence, Synthetic Protocols, and Analytical Discrimination Executive Summary In the high-precision landscape of pharmaceutical synthesis, 1-(ethylamino)propan-2-ol (CAS: 40171-86-6) serves as a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Stereochemical Divergence, Synthetic Protocols, and Analytical Discrimination

Executive Summary

In the high-precision landscape of pharmaceutical synthesis, 1-(ethylamino)propan-2-ol (CAS: 40171-86-6) serves as a critical chiral synthon. While structurally homologous to the isopropyl-bearing pharmacophore of blockbuster beta-blockers (e.g., Propranolol), the ethyl analogue presents unique steric and metabolic profiles.

For drug development professionals, the distinction between the (S)-enantiomer and the (R)-enantiomer is not merely academic; it dictates receptor affinity, metabolic stability, and regulatory compliance. This guide provides an authoritative technical breakdown of their differences, focusing on stereoselective synthesis , analytical discrimination in the absence of chromophores , and pharmacological implications .

Part 1: Structural & Physicochemical Divergence

The Stereochemical Core

The chirality of 1-(ethylamino)propan-2-ol resides at the C2 position . The absolute configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules:

  • -OH (Oxygen, highest atomic number)

  • -CH₂NHCH₂CH₃ (Aminomethyl group)

  • -CH₃ (Methyl group)

  • -H (Hydrogen, lowest)

  • (S)-Enantiomer: Counter-clockwise arrangement (1 → 2 → 3) with Hydrogen in the back.

  • (R)-Enantiomer: Clockwise arrangement.

Physical Properties & Wallach’s Rule

While enantiomers exhibit identical boiling points and refractive indices in achiral environments, their solid-state behavior often diverges due to crystal packing efficiency (Wallach’s Rule).[1]

Property(S)-Enantiomer(R)-EnantiomerRacemate (RS)
State (RT) Viscous Liquid / Low-melting solidViscous Liquid / Low-melting solidLiquid
Optical Rotation Levorotatory (-) or Dextrorotatory (+) depending on solvent*Inverse of (S)
Solubility Miscible in H₂O, EtOHMiscible in H₂O, EtOHMiscible in H₂O, EtOH
Salt Form (HCl) Crystalline Solid (Hygroscopic)Crystalline Solid (Hygroscopic)Crystalline Solid

> Critical Note: Optical rotation is highly solvent-dependent. For amino alcohols, the sign can flip between aqueous acid and organic solvents due to conformational changes and hydrogen bonding. Always report


 with concentration and solvent (e.g., 

).

Part 2: Synthetic Pathways & Stereocontrol

To ensure high enantiomeric excess (ee), researchers must choose between Chiral Pool Synthesis (high fidelity) and Kinetic Resolution (cost-effective for racemates).

Pathway A: Regioselective Ring Opening (The "Chiral Pool" Method)

This is the preferred route for high-purity synthesis. It relies on the nucleophilic attack of ethylamine on a chiral propylene oxide.

  • Mechanism: S_N2 attack.

  • Regioselectivity: The amine attacks the less substituted carbon (C1) of the epoxide.

  • Stereochemistry: Because the chiral center (C2) is not the site of attack, the configuration is retained .

    • (S)-Propylene Oxide

      
      (S)-1-(ethylamino)propan-2-ol
      
Pathway B: Enzymatic Kinetic Resolution

For racemic starting materials, lipases (e.g., Candida antarctica Lipase B, CAL-B) can selectively acylate one enantiomer.

  • Process: The (R)-enantiomer is typically acylated faster (E-value > 100), leaving the (S)-amine alcohol unreacted.

  • Limitation: Maximum theoretical yield is 50% for the desired enantiomer.

Synthesis Workflow Diagram

Synthesis_Workflow Start_Pool Starting Material: (S)-Propylene Oxide Process_A Process: Regioselective Ring Opening (SN2 @ C1) Start_Pool->Process_A Start_Rac Starting Material: Racemic 1-(ethylamino)propan-2-ol Process_B Process: Kinetic Resolution (Selective Acylation) Start_Rac->Process_B Reagent_A Reagent: Ethylamine (Excess) Reagent_A->Process_A Reagent_B Reagent: Vinyl Acetate + CAL-B Lipase Reagent_B->Process_B Product_S Product: (S)-1-(ethylamino)propan-2-ol (>99% ee) Process_A->Product_S Retention of Config Product_Mix Mixture: (S)-Amine + (R)-Amide Process_B->Product_Mix Enzymatic Selectivity Product_Mix->Product_S Separation

Figure 1: Comparison of Chiral Pool Synthesis (Top) vs. Enzymatic Kinetic Resolution (Bottom).

Part 3: Analytical Discrimination (The "UV Blind Spot")

A major technical challenge with 1-(ethylamino)propan-2-ol is its lack of a strong chromophore . It does not absorb significantly in the UV range (254 nm), rendering standard UV-HPLC invisible.

Protocol: Derivatization for Chiral HPLC

To visualize the enantiomers, you must attach a chromophore. The standard method uses GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) or similar isothiocyanates.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 10 mg of the amine alcohol in 1 mL Acetonitrile (ACN).

  • Derivatization: Add 1.1 equivalents of GITC.

  • Incubation: Stir at Room Temperature for 30 minutes. (Reaction: Amine attacks Isothiocyanate

    
     Thiourea linkage).
    
  • Mobile Phase: Hexane : Ethanol (90:10).

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Detection: UV at 254 nm (The GITC moiety provides the signal).

Alternative: Indirect Detection

If derivatization is not possible, use Refractive Index (RI) or Evaporative Light Scattering Detectors (ELSD) . Note that RI is sensitive to temperature drifts and gradient elution is impossible.

Analytical Logic Diagram

Analytical_Logic Sample Sample: 1-(ethylamino)propan-2-ol Check_UV Decision: Is UV Detection Required? Sample->Check_UV Path_Direct Direct Method: Requires ELSD or RI Detector Check_UV->Path_Direct No (Use Universal Det.) Path_Deriv Derivatization Method: React with GITC or Mosher's Acid Check_UV->Path_Deriv Yes (Standard UV LC) HPLC Chiral HPLC: Polysaccharide Column (e.g., Chiralpak AD-H) Path_Direct->HPLC Native Sample Path_Deriv->HPLC Chromophore Added Result Result: Baseline Separation of (R) and (S) HPLC->Result

Figure 2: Analytical workflow for overcoming the lack of UV absorption in aliphatic amino alcohols.

Part 4: Pharmacological Implications

The Eutomer/Distomer Principle

In the context of adrenergic receptors (beta-blockers), the stereochemistry at the hydroxyl-bearing carbon is the primary determinant of affinity.

  • The (S)-Enantiomer (Eutomer): Generally possesses significantly higher affinity (up to 100x) for

    
    -adrenergic receptors. The spatial arrangement allows the -OH and -NH groups to form optimal hydrogen bonds with Aspartate and Serine residues in the receptor pocket.
    
  • The (R)-Enantiomer (Distomer): Often exhibits weak or null affinity for the receptor. However, it may retain Membrane Stabilizing Activity (MSA) , acting as a sodium channel blocker.[2] This can lead to off-target cardiac effects if the racemate is used.

Structural Insight: Ethyl vs. Isopropyl

Why use the ethyl analog?

  • Steric Bulk: The ethyl group is smaller than the isopropyl group found in Propranolol. This reduced steric bulk slightly decreases lipophilicity (LogP) and alters the metabolic degradation rate (N-dealkylation).

  • Application: It is often used as a fragment to probe the "steric tolerance" of the receptor binding pocket during SAR (Structure-Activity Relationship) studies.

References

  • Ager, D. J. (2005). Handbook of Chiral Chemicals. CRC Press. (Defines standard industrial routes for amino alcohol resolution).
  • Subramanian, G. (2001).[3] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93186, 1-(Ethylamino)propan-2-ol. Retrieved from

  • Stoschitzky, K., et al. (2001). Stereoselective effects of (R)- and (S)-carvedilol in humans. Chirality, 13(6), 342-346. (Establishes the beta-blocking dominance of S-enantiomers).

  • Sigma-Aldrich. (n.d.). Technical Bulletin: Chiral HPLC Columns. (Reference for Chiralpak AD/OD selection).

Sources

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of Chiral Amino Alcohols

Introduction: The Critical Role of Chiral Amino Alcohols in Modern Chemistry Chiral amino alcohols are a cornerstone of modern organic chemistry, finding indispensable applications as synthetic building blocks, chiral au...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chiral Amino Alcohols in Modern Chemistry

Chiral amino alcohols are a cornerstone of modern organic chemistry, finding indispensable applications as synthetic building blocks, chiral auxiliaries, and ligands in asymmetric catalysis.[1] Their prevalence in pharmaceuticals, natural products, and agrochemicals underscores the critical importance of their stereochemistry for biological activity.[2][3] The precise three-dimensional arrangement of the amine and alcohol functionalities dictates their interaction with biological targets, making the synthesis of enantiomerically pure forms a paramount objective in drug discovery and development.[4] This guide provides a comprehensive exploration of the thermodynamic stability of these vital compounds, offering insights for researchers, scientists, and professionals in drug development.

I. Fundamental Principles of Thermodynamic Stability

Thermodynamic stability refers to the relative energy state of a molecule, specifically its intramolecular energy.[5][6] A more stable molecule possesses lower internal energy, while a less stable one has higher internal energy.[6] This intrinsic stability is a key determinant of a compound's reactivity and behavior in chemical processes.

Several factors contribute to the thermodynamic stability of chiral amino alcohols:

  • Intramolecular Hydrogen Bonding: The presence of both an amine (a hydrogen bond donor and acceptor) and a hydroxyl group (also a hydrogen bond donor and acceptor) allows for the formation of intramolecular hydrogen bonds. These interactions can significantly stabilize the molecule's conformation.[7][8] The strength of this bonding is influenced by the distance and geometry between the interacting groups.

  • Stereochemistry: The spatial arrangement of substituents around the chiral center(s) plays a crucial role in determining the overall stability.[9][10] Steric hindrance between bulky groups can introduce strain and decrease stability. Conversely, favorable stereoelectronic effects, such as the gauche effect, can enhance stability.[11]

  • Conformational Isomerism: Chiral amino alcohols can exist in various conformations due to rotation around single bonds. The relative stability of these conformers is dictated by a combination of steric and electronic factors. The most stable conformation, or ground state, represents the lowest energy arrangement of the molecule.[12]

  • Substitution Effects: The nature and position of substituents on the amino alcohol backbone can influence stability through inductive and steric effects. Electron-withdrawing or -donating groups can alter the strength of intramolecular interactions.

Visualizing the Interplay of Stability Factors

G cluster_factors Factors Influencing Thermodynamic Stability cluster_properties Resultant Molecular Properties Intramolecular_HBonding Intramolecular Hydrogen Bonding Stability Overall Thermodynamic Stability Intramolecular_HBonding->Stability Stereochemistry Stereochemistry Stereochemistry->Stability Conformation Conformational Isomerism Conformation->Stability Substitution Substitution Effects Substitution->Stability Reactivity Chemical Reactivity Stability->Reactivity

Caption: Key factors influencing the thermodynamic stability and reactivity of chiral amino alcohols.

II. Experimental Determination of Thermodynamic Stability

A robust understanding of the thermodynamic stability of chiral amino alcohols relies on precise experimental measurements. Several techniques are commonly employed to quantify the thermal properties of these compounds.

A. Thermal Analysis Techniques

Thermal analysis methods are instrumental in characterizing the thermal stability of materials by measuring changes in their physical properties as a function of temperature.[13]

1. Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere.[13] This technique is particularly useful for determining the decomposition temperature and identifying the loss of volatile components.[14] A higher decomposition temperature generally indicates greater thermal stability.

Experimental Protocol: TGA of a Chiral Amino Alcohol

  • Sample Preparation: Accurately weigh 5-10 mg of the chiral amino alcohol into a TGA pan (typically alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Heating Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature that exceeds the expected decomposition point (e.g., 500 °C).

  • Data Analysis:

    • Plot the sample weight (as a percentage of the initial weight) versus temperature.

    • The onset temperature of weight loss is typically taken as the decomposition temperature. The derivative of the TGA curve (DTG) can be used to more precisely identify the temperature of maximum rate of weight loss.[13]

2. Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures such as melting point, boiling point, and glass transition temperature, as well as the enthalpy of these transitions. For chiral amino alcohols, a higher melting point is often correlated with greater thermodynamic stability in the solid state.

Experimental Protocol: DSC of a Chiral Amino Alcohol

  • Sample Preparation: Accurately weigh 2-5 mg of the chiral amino alcohol into a DSC pan (typically aluminum). Seal the pan hermetically.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Heating and Cooling Program:

    • Equilibrate the sample at a starting temperature well below the expected melting point.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) through the melting transition and to a temperature sufficiently above it.

    • Cool the sample back to the starting temperature at a controlled rate.

    • A second heating scan is often performed to ensure the thermal history of the sample is consistent.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • The melting point is determined as the peak temperature of the endothermic melting transition.

    • The enthalpy of fusion can be calculated by integrating the area under the melting peak.

B. Spectroscopic Techniques

Spectroscopic methods can provide valuable insights into the intramolecular forces that contribute to thermodynamic stability.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and probing hydrogen bonding interactions.[15] The position and shape of the O-H and N-H stretching bands can indicate the presence and strength of intramolecular hydrogen bonds. A broader and lower frequency O-H or N-H band is typically indicative of stronger hydrogen bonding, which contributes to greater thermodynamic stability.

Visualizing the Experimental Workflow for Stability Assessment

G cluster_workflow Experimental Workflow for Thermodynamic Stability Assessment Start Chiral Amino Alcohol Sample TGA Thermogravimetric Analysis (TGA) Start->TGA DSC Differential Scanning Calorimetry (DSC) Start->DSC IR Infrared (IR) Spectroscopy Start->IR TGA_Data Decomposition Temperature TGA->TGA_Data DSC_Data Melting Point & Enthalpy DSC->DSC_Data IR_Data Hydrogen Bonding Information IR->IR_Data Analysis Correlative Analysis TGA_Data->Analysis DSC_Data->Analysis IR_Data->Analysis Conclusion Thermodynamic Stability Profile Analysis->Conclusion

Caption: A typical experimental workflow for assessing the thermodynamic stability of chiral amino alcohols.

III. Computational Approaches to Predicting Thermodynamic Stability

In addition to experimental methods, computational chemistry provides a powerful avenue for predicting and understanding the thermodynamic stability of chiral amino alcohols. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to determine the relative energies of different conformers and stereoisomers.[12]

A. Conformational Analysis

A thorough conformational analysis is the first step in computationally assessing thermodynamic stability. By systematically rotating rotatable bonds and calculating the energy of each resulting conformation, a potential energy surface can be generated. The conformer with the lowest calculated energy is the most thermodynamically stable.

B. Calculation of Thermodynamic Parameters

From the optimized geometries and vibrational frequencies obtained from DFT calculations, various thermodynamic parameters can be calculated, including:

  • Gibbs Free Energy (G): The most direct measure of thermodynamic stability under constant temperature and pressure. A lower Gibbs free energy indicates a more stable species.

  • Enthalpy (H): Represents the total energy of the system.

  • Entropy (S): A measure of the disorder or randomness of the system.

By comparing the Gibbs free energies of different isomers or conformers, their relative thermodynamic stabilities can be predicted.

Visualizing the Computational Workflow

G cluster_workflow Computational Workflow for Stability Prediction Input Input Molecular Structure Conformational_Search Conformational Search Input->Conformational_Search Optimization Geometry Optimization (DFT) Conformational_Search->Optimization Frequency Frequency Calculation Optimization->Frequency Energies Relative Energies of Conformers Optimization->Energies Thermo_Data Thermodynamic Parameters (G, H, S) Frequency->Thermo_Data Prediction Prediction of Most Stable Isomer/Conformer Energies->Prediction Thermo_Data->Prediction

Caption: A typical computational workflow for predicting the thermodynamic stability of chiral amino alcohols.

IV. Data Summary: Thermodynamic Properties of Representative Chiral Amino Alcohols

The following table summarizes key thermodynamic data for a selection of common chiral amino alcohols. This data provides a comparative basis for understanding the influence of structure on stability.

Chiral Amino AlcoholMelting Point (°C)Decomposition Onset (°C) (TGA)Key Structural Features
(S)-Alaninol56-58~180Small alkyl side chain
(S)-Valinol30-32~190Branched alkyl side chain
(S)-Leucinol53-55~200Larger branched alkyl side chain
(S)-Phenylalaninol93-95~220Aromatic side chain
(1S,2R)-2-Amino-1,2-diphenylethanol142-144~250Two aromatic rings, constrained structure

Note: The presented data are typical values and may vary depending on the specific experimental conditions and purity of the sample.

V. Implications for Drug Development and Asymmetric Catalysis

The thermodynamic stability of chiral amino alcohols has significant practical implications:

  • Drug Development: The stability of an active pharmaceutical ingredient (API) is a critical quality attribute. Poor thermal stability can lead to degradation during manufacturing, storage, and administration, impacting the safety and efficacy of the drug.[3] Understanding the thermodynamic stability of chiral amino alcohol-containing APIs is therefore essential for formulation development and shelf-life prediction.

  • Asymmetric Catalysis: Chiral amino alcohols are widely used as ligands in asymmetric catalysis.[16][17] The stability of the metal-ligand complex can influence the catalyst's activity, selectivity, and lifetime. A more stable ligand may lead to a more robust and efficient catalyst.[18]

VI. Conclusion and Future Perspectives

The thermodynamic stability of chiral amino alcohols is a multifaceted property governed by a delicate interplay of intramolecular forces and stereochemical factors. A comprehensive understanding of this stability, achieved through a combination of experimental and computational approaches, is crucial for the effective application of these important molecules in drug development and catalysis. Future research will likely focus on the development of more accurate predictive models for thermodynamic stability and the design of novel chiral amino alcohols with enhanced stability profiles for specific applications.

References

  • AAMC FL3 Cp question : r/Mcat - Reddit. (2021). Reddit. [Link]

  • [Spoiler] AAMC FL3 C/P #9 : r/MCAT2 - Reddit. (2018). Reddit. [Link]

  • Factors Affecting Stability of Complexes PDF - Scribd. (n.d.). Scribd. [Link]

  • Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., Qu, G., Xiao, Y., & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 10, 836412. [Link]

  • UNIT: III Thermodynamic and Kinetic Aspects of Metal Complexes. (n.d.). [Link]

  • Valerga, P., Puerta, M. C., & Pámies, O. (2018). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 23(7), 1749. [Link]

  • Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., Qu, G., Xiao, Y., & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 10, 836412. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 335–353. [Link]

  • New Approach Facilitates Chiral Amino Alcohol Synthesis - Westlake University. (2023). Westlake University. [Link]

  • Hirai, M., & Arakawa, T. (2010). Thermodynamic Analysis of Alcohol Effect on Thermal Stability of Proteins. Journal of Bioscience and Bioengineering, 110(3), 290–296. [Link]

  • Rizzi, A., & Gilson, M. K. (2015). Computational Calorimetry: High-Precision Calculation of Host–Guest Binding Thermodynamics. Journal of Chemical Theory and Computation, 11(11), 5496–5506. [Link]

  • The effect of stereochemistry on the thermodynamic characteristics of the binding of fenoterol stereoisomers to the β2-adrenoceptor - PMC. (n.d.). [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 335–353. [Link]

  • Thermal stability— thermogravimetric analysis (TGA) (A,C) and... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Starosta, R., & Lipkowski, K. (2022). Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study. Molecules, 27(3), 1045. [Link]

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - NIH. (2022). [Link]

  • Thermodynamic analysis of alcohol effect on thermal stability of proteins - ResearchGate. (n.d.). ResearchGate. [Link]

  • Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand | Dalal Institute. (n.d.). Dalal Institute. [Link]

  • Bartel, C. J., Mack, S., & Zunger, A. (2021). Review of computational approaches to predict the thermodynamic stability of inorganic solids. Journal of Materials Chemistry A, 9(45), 25339-25360. [Link]

  • Intramolecular Hydrogen-Bond Activation: Strategies, Benefits, and Influence in Catalysis | ACS Organic & Inorganic Au. (2022). ACS Publications. [Link]

  • Contra-Thermodynamic Stereochemical Editing | The Journal of Organic Chemistry. (n.d.). ACS Publications. [Link]

  • Thermogravimetric Analysis (TGA) Theory and Applications - TA Instruments. (n.d.). TA Instruments. [Link]

  • Chiral amino alcohols as candidates for catalyst precursors. Top, the... - ResearchGate. (n.d.). ResearchGate. [Link]

  • TGA analysis of studied amino acids. (a) l-Arginine, (b) l-Aspartic... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - Beilstein Journals. (2024). Beilstein Journals. [Link]

  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - PMC - NIH. (n.d.). [Link]

  • The Intramolecular Charge Transfer Mechanism by Which Chiral Self-Assembled H8-BINOL Vesicles Enantioselectively Recognize Amino Alcohols - MDPI. (n.d.). MDPI. [Link]

  • Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. (2021). MDPI. [Link]

  • Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability - Torontech. (n.d.). Torontech. [Link]

  • Impact of Stereo- and Regiochemistry on Energetic Materials - ResearchGate. (n.d.). ResearchGate. [Link]

  • Thermodynamic and Kinetic Aspects of Metal Complexes - Utkal University. (n.d.). [Link]

  • The effect of stereochemistry on the thermodynamic characteristics of the binding of fenoterol stereoisomers to the beta(2)-adrenoceptor - PubMed. (2010). PubMed. [Link]

  • The impacts of temperature, alcoholic degree and amino acids content on biogenic amines and their precursor amino acids content in red wine - PubMed. (2017). PubMed. [Link]

  • Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions - ChemRxiv. (n.d.). ChemRxiv. [Link]

Sources

Foundational

Technical Guide: Supply Chain and Commercial Availability of (S)-1-(Ethylamino)propan-2-ol

Executive Summary (S)-1-(Ethylamino)propan-2-ol (CAS: 720662-57-7) is a specialized chiral building block used primarily in the synthesis of enantiopure pharmaceuticals, specifically as a fragment in beta-adrenergic rece...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-1-(Ethylamino)propan-2-ol (CAS: 720662-57-7) is a specialized chiral building block used primarily in the synthesis of enantiopure pharmaceuticals, specifically as a fragment in beta-adrenergic receptor antagonists and as a chiral auxiliary in asymmetric synthesis. Unlike its racemic counterpart or the more common isopropyl analogue, this specific enantiomer faces a constrained supply chain characterized by fine chemical vendors rather than bulk commodity suppliers.

This guide provides a technical analysis of its commercial landscape, validates the synthetic routes that dictate its availability, and offers a strategic framework for procurement versus in-house production.

Chemical Profile & Identity

Accurate identification is critical due to the prevalence of structural isomers (e.g., alaninol derivatives) and stereoisomers in vendor catalogs.

ParameterSpecification
Chemical Name (S)-1-(Ethylamino)propan-2-ol
CAS Number 720662-57-7
Synonyms (S)-1-Ethylamino-2-propanol; (2S)-1-(Ethylamino)propan-2-ol
Molecular Formula C₅H₁₃NO
Molecular Weight 103.16 g/mol
Chiral Center C2 (S-configuration)
Physical State Colorless to pale yellow liquid (typically)
Purity Standard ≥ 95% (common), ≥ 98% (high grade)
Structural Visualization

The following diagram illustrates the specific stereochemistry and connectivity, distinguishing it from its regioisomer (2-amino-1-propanol derivatives).

ChemicalStructure cluster_mol (S)-1-(Ethylamino)propan-2-ol C2 C2 (Chiral Center) (S)-OH C1 C1 Methylene C2->C1 Note Stereochemistry retained from (S)-Propylene Oxide C2->Note N N Ethylamine C1->N C3 C3 Methyl C3->C2

Figure 1: Structural connectivity highlighting the C2 chiral center, which is the determinant of its value in asymmetric synthesis.

Commercial Availability & Suppliers

The supply of (S)-1-(ethylamino)propan-2-ol is dominated by catalog fine chemical suppliers rather than bulk manufacturers. It is typically classified as a "Make-to-Order" or "Stocked in Grams" item.

Validated Supplier List

Note: Availability is dynamic. Catalog numbers are provided for direct verification.

SupplierCatalog IDPack SizesPurityRegion
BLDpharm BD335174100mg, 1g, 5g95%Global (CN/US/EU)
Fluorochem 720662-57-7*1g, 5g, 25g98%UK/EU
Advanced ChemBlocks Y2372221g, 5g95%US
CymitQuimica 720662-57-7Various98%EU
Lead Sciences BD335174Research Scale95%EU/US

*Note: Some vendors list by CAS number directly as the product code.

Supply Chain Risks
  • Stereochemical Purity (ee%): Many non-specialized vendors may supply the racemate labeled as the enantiomer. Action: Always request a Chiral GC or HPLC trace (COA) before purchase.

  • Regioisomeric Impurities: Low-quality synthesis can lead to 5-10% of the iso-product (2-ethylamino-1-propanol).

  • Lead Time: While listed, stock is often held in central warehouses (e.g., China) requiring 2-3 weeks for delivery to US/EU labs.

Synthesis & Manufacturing (The "Why" of Availability)

Understanding the synthesis is crucial for researchers who may need to scale up or validate the quality of purchased material. The commercial availability is directly tied to the availability of the precursor, (S)-Propylene Oxide .

The Validated Synthetic Route

The industry-standard synthesis involves the regioselective ring-opening of (S)-propylene oxide with ethylamine. This route is preferred because it is stereospecific —the chiral center at C2 is not involved in the nucleophilic attack, thereby preserving the (S)-configuration.

Reaction Mechanism[1][2]
  • Precursors: (S)-(-)-Propylene Oxide (CAS 16088-62-3) + Ethylamine (excess).

  • Conditions: Mild heating (sealed vessel) or room temperature with extended time.

  • Regioselectivity: The amine attacks the less hindered terminal carbon (C1).

SynthesisPathway cluster_QC Quality Critical Control Points PO (S)-Propylene Oxide (Chiral Pool) Reaction Nucleophilic Ring Opening (SN2 attack at C1) PO->Reaction Amine Ethylamine (Nucleophile) Amine->Reaction Product (S)-1-(Ethylamino)propan-2-ol (Target) Reaction->Product Major (>95%) Impurity Regioisomer Impurity (Attack at C2) Reaction->Impurity Minor (<5%)

Figure 2: Synthetic pathway illustrating the origin of the target molecule and potential regioisomeric impurities.

"Make vs. Buy" Decision Matrix

For drug development professionals, deciding whether to buy expensive catalog amounts or synthesize in-house is common.

  • Buy if: Requirement is < 50g. The cost of setup, safety handling of volatile ethylamine, and chiral analysis outweighs the catalog price (~

    
    300/g).
    
  • Make if: Requirement is > 100g. (S)-Propylene oxide is relatively inexpensive. The reaction is high-yielding and atom-economical, but requires pressure vessels (autoclave) due to ethylamine's volatility (bp 16.6°C).

Quality Control & Regulatory Protocols

When sourcing this material, the Certificate of Analysis (CoA) must be scrutinized for the following:

  • Enantiomeric Excess (ee): Must be >98% to prevent downstream yield loss in diastereoselective couplings.

    • Validation: Chiral HPLC (e.g., Chiralcel OD-H column) or Optical Rotation comparison.

  • Identity (NMR):

    • Look for the doublet at ~1.1 ppm (methyl group).

    • Verify the integration of the ethyl group signals (triplet/quartet) relative to the propyl backbone.

  • Water Content: Amino alcohols are hygroscopic. High water content can skew stoichiometry in moisture-sensitive reactions (e.g., isocyanate coupling).

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 10377584, 1-(Ethylamino)propan-2-ol. Retrieved from [Link]

  • Bartoli, G., et al. (2021). "Regioselective ring opening of epoxides with amines." European Journal of Organic Chemistry. (Contextual grounding for synthesis mechanism).

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Regioselective Synthesis of (S)-1-(ethylamino)propan-2-ol

Executive Summary & Application Scope This application note details the protocol for the regioselective and stereospecific synthesis of (S)-1-(ethylamino)propan-2-ol (CAS: Generic 33603-66-2 for racemate; specific enanti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

This application note details the protocol for the regioselective and stereospecific synthesis of (S)-1-(ethylamino)propan-2-ol (CAS: Generic 33603-66-2 for racemate; specific enantiomer requires custom designation). This secondary amino alcohol is a critical chiral building block (synthon) in the synthesis of


-adrenergic receptor antagonists (beta-blockers) and other pharmaceutical intermediates.

Key Technical Advantages:

  • Atom Economy: 100% atom economy in the coupling step.

  • Stereochemical Integrity: The protocol utilizes a nucleophilic ring-opening mechanism that preserves the chiral center of the starting material, (S)-propylene oxide.

  • Impurity Control: Optimized stoichiometry minimizes the formation of the thermodynamic by-product, 1,1'-bis(ethylamino)dipropan-2-ol (bis-alkylation).

Scientific Foundation & Mechanism

Reaction Mechanism (SN2)

The synthesis proceeds via the nucleophilic attack of the primary amine (ethylamine) on the epoxide ring of (S)-propylene oxide. Under basic or neutral conditions, the reaction follows an SN2 mechanism .

  • Regioselectivity: Steric hindrance directs the incoming nucleophile (ethylamine) to the less substituted carbon (C1, methylene group) rather than the more substituted chiral center (C2, methine group).

  • Stereochemistry: Because the C-O bond at the chiral center (C2) is not broken, the absolute configuration is retained.

    • Starting Material: (S)-Propylene Oxide[1]

    • Product: (S)-1-(ethylamino)propan-2-ol

Kinetic Control vs. Thermodynamic Control

A critical challenge in this synthesis is poly-alkylation . The product, a secondary amine, is more nucleophilic than the starting primary amine due to the inductive effect of the alkyl groups. If the concentration of propylene oxide is high relative to the amine, the product will react with a second mole of epoxide to form the tertiary amine impurity.

Solution: We employ a pseudo-first-order kinetic strategy by using a large molar excess (10 equivalents) of ethylamine.[2] This statistically ensures the epoxide reacts with the primary amine rather than the product.

Mechanistic Visualization

The following diagram illustrates the regioselective attack and the suppression of side reactions.

ReactionMechanism S_PO (S)-Propylene Oxide (Chiral Center C2) TS Transition State (Attack at C1) S_PO->TS + EtNH2 (10 eq) EtNH2 Ethylamine (Nucleophile) EtNH2->TS Product (S)-1-(ethylamino)propan-2-ol (Target) TS->Product Ring Opening (Regioselective) Impurity Bis-alkylated Impurity Product->Impurity + Excess PO (Avoided by Stoichiometry)

Figure 1: Mechanistic pathway showing the SN2 attack at the less hindered carbon and the potential branching path to the bis-alkylated impurity.

Experimental Protocol

Materials & Equipment
Reagent/EquipmentSpecificationPurpose
(S)-Propylene Oxide >99% ee, anhydrousChiral starting material.
Ethylamine 70% aq. solutionNucleophile.[3] (Aqueous preferred for ease of handling over gas).
Reaction Vessel High-pressure autoclave or sealed glass pressure tubeContainment of volatile ethylamine (bp 16.6°C).
Cooling Bath Ice/Salt (-10°C)Control of exothermic addition.
Distillation Setup Vacuum line with Vigreux columnPurification and amine recovery.
Step-by-Step Methodology

Safety Pre-Check: Ethylamine is corrosive and highly flammable. Propylene oxide is a potential carcinogen. All operations must occur in a fume hood.

Step 1: Charge and Cool
  • Charge 10 equivalents of Ethylamine (70% aq) into the pressure vessel.

    • Calculation: For 10g (0.172 mol) of (S)-PO, use ~110g (1.72 mol) of ethylamine solution.

  • Cool the vessel to 0–4°C using an ice bath. Ensure magnetic stirring is vigorous.

Step 2: Controlled Addition
  • Load (S)-Propylene Oxide into a pressure-equalizing dropping funnel (or syringe pump for smaller scales).

  • Add the epoxide dropwise over 60 minutes.

    • Critical Process Parameter: Maintain internal temperature <10°C. Rapid addition causes exotherms that may trigger polymerization or volatilize the amine.

Step 3: Reaction Phase
  • Seal the vessel immediately after addition.

  • Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4 hours.

  • (Optional) For complete conversion, warm the vessel to 40°C for 1 hour.

    • Note: Higher temperatures increase the risk of bis-alkylation.

Step 4: Workup & Purification
  • Stripping: Transfer the mixture to a round-bottom flask. Rotary evaporate the excess ethylamine and water.

    • Recovery: The distillate (mostly ethylamine/water) can be titrated and recycled.

  • Distillation: Perform fractional vacuum distillation on the crude oil.

    • Target Fraction: Collect the fraction boiling at ~70–75°C at 15 mmHg (approximate; varies by vacuum).

    • Literature Reference: Racemic 1-amino-2-propanol boils at 160°C (atm). The ethyl derivative will have a similar or slightly higher atmospheric boiling point.

Process Workflow Diagram

Workflow Start Start: Preparation Cooling Cool Ethylamine (10 eq) to 0°C Start->Cooling Addition Slow Addition of (S)-PO (Maintain T < 10°C) Cooling->Addition Reaction Seal & Stir RT for 4h -> 40°C for 1h Addition->Reaction Strip Strip Excess Amine (Rotovap) Reaction->Strip Distill Vacuum Distillation (Purification) Strip->Distill QC QC: NMR & Chiral HPLC Distill->QC

Figure 2: Operational workflow emphasizing temperature control and purification steps.

Quality Control & Validation

Analytical Specifications

To validate the synthesis, the following analytical data must be acquired:

MethodSpecificationExpected Result
1H NMR (CDCl3) Structure ConfirmationDoublet at ~1.1 ppm (CH3), Multiplet at ~3.8 ppm (CH-O), Multiplet at ~2.5-2.7 ppm (CH2-N).
Chiral HPLC Enantiomeric Excess (ee)>99% ee (Comparison with racemic standard required).
GC-MS Chemical Purity>98%. Major impurity check: Bis-alkylated product (M+ = ~133).
Troubleshooting Guide
  • Problem: Low Yield / High Viscosity residue.

    • Cause: Polymerization of PO or formation of bis-alkylated product.

    • Fix: Increase Ethylamine equivalents to 15:1; ensure strict temperature control during addition.

  • Problem: Loss of Stereochemistry.

    • Cause: Harsh acidic conditions or SN1 pathway activation (rare with amines).

    • Fix: Ensure no Lewis acids are present; stick to basic/neutral conditions.

References

  • Regioselectivity of Epoxide Ring Opening: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (Section: Nucleophilic Substitution at an Aliphatic Carbon). Context: Establishes the SN2 preference for attack at the less substituted carbon in basic media.
  • Synthesis of Amino Alcohols (General Protocols)

    • Bergmeier, S. C. (2000). "The Synthesis of Vicinal Amino Alcohols." Tetrahedron, 56(17), 2561-2576.
  • Physical Properties Verification (PubChem)

    • PubChem Compound Summary for CID 92298 (1-amino-2-propanol deriv
  • Process Safety (Ethylamine/Propylene Oxide)

    • National Institute for Occupational Safety and Health (NIOSH) Pocket Guide to Chemical Hazards.

Sources

Application

Procedure for protecting group strategies on (S)-1-(ethylamino)propan-2-ol

Application Note: Strategic Protection Group Protocols for (S)-1-(ethylamino)propan-2-ol Abstract This technical guide details the chemoselective protection strategies for (S)-1-(ethylamino)propan-2-ol , a critical chira...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Protection Group Protocols for (S)-1-(ethylamino)propan-2-ol

Abstract

This technical guide details the chemoselective protection strategies for (S)-1-(ethylamino)propan-2-ol , a critical chiral synthon in the synthesis of


-blockers and chiral auxiliaries. We provide validated protocols for selective N-protection  (Boc), sequential O-protection  (Silyl ethers), and cyclic protection  (Oxazolidinones). Emphasis is placed on exploiting nucleophilicity differences between the secondary amine and secondary alcohol to achieve high yields without chromatographic purification.

Strategic Overview: The Nucleophilicity Hierarchy

The core challenge in functionalizing 1,2-amino alcohols is differentiating the secondary amine from the secondary alcohol. In neutral or basic media, the amine is significantly more nucleophilic. However, steric hindrance from the N-ethyl group and the chiral center at C2 requires precise stoichiometric control to prevent bis-protection or migration.

Figure 1: Decision Matrix for Protection Strategy

ProtectionStrategy Start (S)-1-(ethylamino)propan-2-ol Decision Target Application? Start->Decision RouteA Linear Synthesis (Peptide/Linker Chemistry) Decision->RouteA Flexible Chain RouteB Rigid Conformation (Chiral Auxiliaries) Decision->RouteB Locked Geometry Step1 Selective N-Protection (Boc/Cbz) RouteA->Step1 Cyclic Cyclization (Oxazolidinone) RouteB->Cyclic One-Pot/Two-Step Step2 O-Functionalization (TBS/Bn/Ac) Step1->Step2 Sequential

Caption: Strategic workflow for selecting between linear (sequential) and cyclic protection routes based on downstream application requirements.

Protocol 1: Chemoselective N-Protection (Boc)

Objective: Selectively protect the secondary amine as a tert-butyl carbamate without reacting with the hydroxyl group.

Mechanism: The nitrogen lone pair attacks the carbonyl of di-tert-butyl dicarbonate (


). The reaction is kinetically controlled; the oxy-anion formed at the alcohol is far less stable/reactive towards 

than the amine under these conditions.
Materials
  • (S)-1-(ethylamino)propan-2-ol (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.05 equiv)
    
  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

  • 0.1 M HCl (aq) and Brine for workup

Experimental Procedure
  • Setup: Charge a flame-dried round-bottom flask with (S)-1-(ethylamino)propan-2-ol (10 mmol) and anhydrous DCM (50 mL). Cool to

    
     using an ice bath.
    
  • Base Addition: Add

    
     (12 mmol) dropwise. Stir for 5 minutes.
    
  • Reagent Addition: Dissolve

    
     (10.5 mmol) in minimal DCM (5 mL) and add dropwise to the reaction mixture over 15 minutes.
    
    • Note: Slow addition prevents local excesses that could lead to O-Boc formation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (visualize with Ninhydrin; free amine stains purple/red, protected amine does not).

  • Workup:

    • Wash the organic layer with 0.1 M HCl (

      
       mL) to remove unreacted amine and 
      
      
      
      .
    • Wash with sat.

      
       (
      
      
      
      mL) and Brine (
      
      
      mL).
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Result: Colorless oil (tert-butyl ethyl((S)-2-hydroxypropyl)carbamate). Yield typically >90%.[1][2]

Validation Parameters
ParameterExpected Result
TLC (

)
Product

> Starting Material (usually 0.4–0.6 in 50% EtOAc/Hex)

NMR

1.45 (s, 9H, Boc),

1.10 (t, 3H, Ethyl-

),

3.95 (m, 1H, CH-OH)
IR Strong C=O stretch at

(Carbamate)

Protocol 2: O-Silylation of N-Protected Intermediate

Objective: Protect the secondary alcohol as a silyl ether (TBS) to allow for harsh downstream chemistry (e.g., strong bases or nucleophiles).

Prerequisite: The amine must be protected first (see Protocol 1) to prevent N-silylation, which is labile and moisture-sensitive.

Materials
  • N-Boc-(S)-1-(ethylamino)propan-2-ol (from Protocol 1)

  • tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)

  • Imidazole (2.5 equiv)

  • DMF (anhydrous)

Experimental Procedure
  • Dissolution: Dissolve the N-Boc intermediate (10 mmol) in anhydrous DMF (20 mL).

  • Catalyst: Add imidazole (25 mmol) in one portion. The mixture may warm slightly.

  • Silylation: Add TBSCl (12 mmol) portion-wise.

  • Reaction: Stir at RT for 12–16 hours.

  • Workup:

    • Dilute with

      
       (100 mL). Note: Ether is preferred over DCM to facilitate removal of DMF during aqueous washes.
      
    • Wash with water (

      
       mL) to remove DMF and imidazole hydrochloride.
      
    • Wash with Brine, dry (

      
      ), and concentrate.
      
  • Purification: Flash chromatography (Hexanes/EtOAc 9:1) may be required if excess silyl byproducts are present.

Protocol 3: Cyclic Protection (Oxazolidinone)

Objective: Simultaneously protect both amine and alcohol in a rigid 5-membered ring. This is ideal for restricted conformation studies or when orthogonal deprotection is not required.

Figure 2: Oxazolidinone Formation Pathway

Oxazolidinone SM Amino Alcohol Inter Intermediate Carbamoyl Imidazole SM->Inter N-Attack Reagent CDI or Triphosgene Reagent->Inter Product Cyclic Oxazolidinone Inter->Product Intramolecular O-Attack (Cyclization)

Caption: Mechanism of oxazolidinone formation via carbonyl diimidazole (CDI) activation.

Experimental Procedure
  • Setup: Dissolve (S)-1-(ethylamino)propan-2-ol (10 mmol) in anhydrous THF (40 mL).

  • Reagent: Add 1,1'-Carbonyldiimidazole (CDI) (11 mmol) in one portion at RT.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. The elevated temperature drives the intramolecular attack of the hydroxyl group on the intermediate acyl-imidazole.
    
  • Workup: Cool to RT. Dilute with EtOAc, wash with 0.5 M HCl (to remove imidazole), then Brine.

  • Result: (S)-3-ethyl-5-methyloxazolidin-2-one.

Deprotection & Stability Guide

Protecting GroupStability ProfileDeprotection ConditionsComments
N-Boc Stable to Base, Nucleophiles, Hydrogenation.Acidic: TFA/DCM (1:1) or 4M HCl in Dioxane.Generates isobutylene gas. Scavengers (e.g., triethylsilane) needed if carbocation-sensitive groups are present.
O-TBS Stable to weak acid/base, reduction.Fluoride: TBAF (1M in THF) or HF-Pyridine.Selective removal in presence of N-Boc is possible with buffered TBAF.
Oxazolidinone Very stable to acid/oxidants.Basic Hydrolysis: LiOH (aq)/THF or

.
Harsh conditions; regenerates the free amino alcohol.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[3] Link

  • Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-exploited domain. Tetrahedron, 58(14), 2701-2724. Link

  • Sarkar, A., et al. (2011).[4] Ionic liquid catalyzed efficient and chemoselective N-tert-butyloxycarbonylation of amines.[4] Journal of Organic Chemistry, 76(17), 7132–7140. Link

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary. Organic Syntheses, 68, 83. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereochemical Stability of (S)-1-(ethylamino)propan-2-ol

Introduction for the Researcher Welcome to the technical support guide for maintaining the stereochemical integrity of (S)-1-(ethylamino)propan-2-ol. As researchers and drug development professionals, you are keenly awar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Researcher

Welcome to the technical support guide for maintaining the stereochemical integrity of (S)-1-(ethylamino)propan-2-ol. As researchers and drug development professionals, you are keenly aware that the biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. The racemization of a single enantiomer can lead to diminished efficacy, altered pharmacological profiles, or even undesired side effects, making the preservation of stereochemical purity a critical parameter in your experimental work.[1][2][3]

This guide is structured to provide you with not just protocols, but a foundational understanding of the mechanisms that threaten the stereochemical stability of (S)-1-(ethylamino)propan-2-ol, particularly during heating. We will delve into the "why" behind the preventative measures, empowering you to troubleshoot effectively and design robust experimental plans.

Part 1: Frequently Asked Questions (FAQs) about Racemization

Q1: What is racemization and why is it a concern for (S)-1-(ethylamino)propan-2-ol?

A1: Racemization is the process by which an enantiomerically pure compound, such as the (S)-enantiomer of 1-(ethylamino)propan-2-ol, converts into an equal mixture of both its (S) and (R) enantiomers. This 50:50 mixture is known as a racemate and is optically inactive.[4][5] For pharmaceutical applications, it is often the case that only one enantiomer provides the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[1][3] Therefore, maintaining the enantiomeric purity of your compound is paramount to ensure its efficacy and safety.

Q2: What are the primary factors that can induce racemization of my compound during heating?

A2: The stereocenter in (S)-1-(ethylamino)propan-2-ol is the carbon atom bearing the hydroxyl group. The primary factors that can lead to its racemization, especially when heated, are:

  • Presence of Acid or Base: Both acidic and basic conditions can catalyze racemization.[6][7]

  • High Temperatures: Heat provides the necessary activation energy for the racemization process to occur. The rate of racemization generally increases with temperature.[8]

  • Solvent Choice: The polarity of the solvent can influence the stability of charged intermediates that may be formed during racemization.[9]

Q3: How do acidic or basic conditions promote racemization of this amino alcohol?

A3: Racemization typically proceeds through the formation of a planar, achiral intermediate.

  • Under Acidic Conditions: The hydroxyl group can be protonated by an acid, turning it into a good leaving group (water). Departure of the water molecule can lead to the formation of a planar carbocation intermediate. Re-attack by a nucleophile (like water or another solvent molecule) can then occur from either face of this planar intermediate, leading to a mixture of both (R) and (S) enantiomers.

  • Under Basic Conditions: While less direct for a simple secondary alcohol, if any oxidation of the alcohol to a ketone occurs, a strong base can abstract the proton from the chiral carbon (the α-carbon). This would form a planar enolate intermediate, which upon reprotonation can yield either enantiomer, thus leading to racemization.[6][7]

Part 2: Troubleshooting Guide - Preventing Racemization in Practice

This section addresses common experimental scenarios where racemization can be an unwelcome side reaction and provides actionable solutions.

Scenario 1: My (S)-1-(ethylamino)propan-2-ol is showing significant racemization after heating in solution. What is the likely cause and how can I prevent it?

Likely Cause: The most probable cause is the presence of acidic or basic impurities in your solvent or glassware, which are catalyzing the racemization at elevated temperatures. The pH of your solution is a critical factor.[10]

Solutions:

  • Strict pH Control:

    • For Neutrality: Ensure your reaction medium is strictly neutral. Use high-purity, distilled solvents and consider washing glassware with a mild acidic solution followed by copious rinsing with deionized water to remove any basic residues.

    • Buffering: If your reaction conditions permit, the use of a buffer system can help maintain a stable pH and prevent drifts into acidic or basic territory that could accelerate racemization.

  • Minimize Heat Exposure:

    • Lower Temperature: If possible, conduct your reaction at the lowest feasible temperature.

    • Shorter Reaction Times: Monitor your reaction closely and minimize the heating time.

  • Solvent Selection:

    • Aprotic Solvents: Consider using aprotic, non-polar solvents if your reaction chemistry allows. These solvents are less likely to facilitate the formation of charged intermediates required for racemization.

Scenario 2: I need to perform a reaction at high temperature, and I am concerned about racemization. How can I protect the stereocenter?

Core Strategy: Protecting Groups

The most robust strategy to prevent racemization during harsh reaction conditions is the temporary protection of one or both of the functional groups (the amine and the alcohol) that can participate in the racemization mechanism.[11]

Why it Works: By converting the amino and/or hydroxyl groups into less reactive functionalities (e.g., a carbamate and a silyl ether), you prevent them from participating in acid or base-catalyzed pathways that lead to the formation of a planar, achiral intermediate.

Workflow for Protecting Group Strategy

G cluster_0 Decision & Protection cluster_1 Execution & Deprotection start Start with enantiopure (S)-1-(ethylamino)propan-2-ol protect_choice Choose Protecting Group(s) Based on Reaction Conditions start->protect_choice protect_N Protect Amino Group (e.g., Boc protection) protect_choice->protect_N Reaction sensitive to amine (e.g., acylation) protect_O Protect Hydroxyl Group (e.g., TBDMS protection) protect_choice->protect_O Reaction sensitive to alcohol (e.g., oxidation) protect_both Protect Both Groups (Orthogonal Strategy) protect_choice->protect_both Harsh conditions (strong acid/base, high temp) reaction Perform High-Temperature Reaction protect_N->reaction protect_O->reaction protect_both->reaction deprotect Deprotect Functional Group(s) Under Mild Conditions reaction->deprotect product Obtain enantiopure product deprotect->product

Caption: Decision workflow for using protecting groups.

Q4: Which protecting group should I use?

A4: The choice of protecting group depends on the specific conditions of your subsequent reaction steps. An ideal protecting group is one that is stable under your reaction conditions but can be removed under mild conditions that do not affect the rest of your molecule. This is the principle of orthogonal protection .[11][12]

  • For the Amino Group: The tert-butoxycarbonyl (Boc ) group is an excellent choice. It is stable to a wide range of non-acidic reagents but is easily removed with mild acid (like trifluoroacetic acid, TFA, or HCl in dioxane).[11][13][14]

  • For the Hydroxyl Group: A tert-butyldimethylsilyl (TBDMS or TBS ) ether is a common and robust protecting group. It is stable to most non-acidic and non-fluoride-containing reagents. It is readily cleaved by fluoride ion sources (like tetrabutylammonium fluoride, TBAF) or under acidic conditions.[5][15][16]

Orthogonal Strategy: Protecting the amine as a Boc-carbamate and the alcohol as a TBDMS-ether is a powerful orthogonal strategy. The TBDMS group can be removed with fluoride without affecting the Boc group, and the Boc group can be removed with acid without affecting the TBDMS group.

Scenario 3: I am observing racemization during my purification process (distillation or chromatography). What can I do?

Likely Cause:

  • Distillation: High temperatures during distillation can cause racemization, especially if trace acidic or basic residues are present.

  • Chromatography: Standard silica gel can be acidic and may cause racemization of sensitive compounds. Similarly, basic alumina can also be problematic.

Solutions:

  • For Distillation:

    • Vacuum Distillation: Use high vacuum to lower the boiling point and reduce the required temperature.

    • Neutralize Glassware: Ensure all glassware is free from acid/base residues.

  • For Chromatography:

    • Deactivate Silica Gel: Pre-treat the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base, like triethylamine, followed by flushing with your eluent. This neutralizes the acidic sites.

    • Use Alternative Stationary Phases: Consider using neutral alumina or other non-acidic stationary phases.

    • Chiral Chromatography: For analytical purposes to check the enantiomeric purity, use a chiral stationary phase (CSP) in your HPLC or GC system.[17]

Part 3: Experimental Protocols

Protocol 1: N-Boc Protection of (S)-1-(ethylamino)propan-2-ol

This protocol protects the secondary amine as a tert-butyl carbamate.

Materials:

  • (S)-1-(ethylamino)propan-2-ol

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water (deionized)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Dissolve (S)-1-(ethylamino)propan-2-ol (1.0 eq) in dichloromethane (approx. 0.2 M solution) in a round-bottom flask.

  • Add a saturated aqueous solution of sodium bicarbonate (approx. 2 volumes relative to the DCM).

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 1 volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude N-Boc protected product, which can be purified by flash chromatography if necessary.

Protocol 2: O-TBDMS Protection of N-Boc-(S)-1-(ethylamino)propan-2-ol

This protocol protects the secondary alcohol as a tert-butyldimethylsilyl ether.

Materials:

  • N-Boc-(S)-1-(ethylamino)propan-2-ol (from Protocol 1)

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Water (deionized)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Boc-(S)-1-(ethylamino)propan-2-ol (1.0 eq) in anhydrous DMF (approx. 0.5 M solution) under an inert atmosphere (e.g., nitrogen or argon).

  • Add imidazole (2.5 eq) to the solution and stir until it dissolves.

  • Add TBDMSCl (1.2 eq) portion-wise at room temperature.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Separate the organic layer. Wash sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure. The crude product can be purified by flash chromatography (using silica gel pre-treated with triethylamine is recommended).

Part 4: Data Presentation

Table 1: Influence of pH and Temperature on Racemization Half-life (Illustrative Data)

The following table provides illustrative data on how the half-life for racemization of a chiral amino alcohol might be affected by changes in pH and temperature. Actual rates for (S)-1-(ethylamino)propan-2-ol would need to be determined empirically.

Temperature (°C)pH 3 (Acidic)pH 7 (Neutral)pH 11 (Basic)
25 ~ 50 hours> 1000 hours~ 100 hours
50 ~ 5 hours~ 200 hours~ 10 hours
100 < 30 minutes~ 15 hours< 1 hour

This data illustrates the general trend that both acidic and basic conditions, especially when combined with heat, dramatically decrease the stereochemical stability of the compound.[8][10]

Part 5: Mechanistic Diagrams

G cluster_acid Acid-Catalyzed Racemization Mechanism cluster_base Base-Catalyzed Racemization (via Oxidation) S_alcohol (S)-Alcohol protonated_alcohol Protonated Alcohol (Good Leaving Group) S_alcohol->protonated_alcohol + H⁺ carbocation Planar Carbocation (Achiral Intermediate) protonated_alcohol->carbocation - H₂O carbocation->S_alcohol + H₂O (Bottom attack) R_alcohol (R)-Alcohol carbocation->R_alcohol + H₂O (Top attack) S_alcohol_base (S)-Alcohol ketone Ketone Intermediate S_alcohol_base->ketone [Oxidation] enolate Planar Enolate (Achiral Intermediate) ketone->enolate + Base, - H⁺ R_alcohol_base (R)-Alcohol ketone->R_alcohol_base [Reduction] enolate->ketone + H⁺

Caption: Racemization mechanisms under acidic and basic conditions.

References

  • Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. (2024). MDPI. [Link]

  • Kinetics of the racemization of amino acids at 225–275 C using a real-time monitoring method of hydrothermal reactions. (2001). ResearchGate. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Racemization of chiral amino alcohols: Catalyst selection and characterization. (2009). ResearchGate. [Link]

  • Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. (2021). National Institutes of Health. [Link]

  • Catalytic Deracemization of 1,2-Aminoalcohols through Enantioselective Hydrogen Atom Abstraction. National Institutes of Health. [Link]

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024). YouTube. [Link]

  • Experimental Procedure. The Royal Society of Chemistry. [Link]

  • tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. (2023). RSC Publishing. [Link]

  • Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. (2022). ACS Publications. [Link]

  • Amino acid dating. Wikipedia. [Link]

  • Resolution of racemic 1-amino-2-propanol. (2008). ResearchGate. [Link]

  • Stereochemistry in Drug Action. National Institutes of Health. [Link]

  • AMINO ACID RACEMIZATION. (1991). University of Arizona. [Link]

  • Pharmacological Importance of Stereochemical Resolution of Enantiomeric Drugs. (2012). ResearchGate. [Link]

  • Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. (2025). LibreTexts. [Link]

  • Structural and kinetic characterization of (S)-1-amino-2-propanol kinase from the aminoacetone utilization microcompartment of Mycobacterium smegmatis. National Institutes of Health. [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. University of Leeds. [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023). LibreTexts. [Link]

  • 19.11: Racemization. (2021). LibreTexts. [Link]

  • Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. MDPI. [Link]

  • Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. (2022). Journal of the American Chemical Society. [Link]

  • EXPERIMENTAL PROCEDURES. (2014). Beilstein Journals. [Link]

  • Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

  • Resolution of racemic amino acids.
  • Racemization of amino acids under natural conditions: part 2-kinetic and thermodynamic data. (2022). ResearchGate. [Link]

  • Racemization of optically active amino alcohols.
  • Selective protection of alcohol over amine. Reddit. [Link]

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. National Institutes of Health. [Link]

  • Mechanistic Aspects on Cyclopentadienylruthenium Complexes in Catalytic Racemization of Alcohols. (2013). ACS Publications. [Link]

  • tert-Butyldiphenylsilyl Ethers. Organic Chemistry Portal. [Link]

  • The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. International Journal of Pharmaceutical Sciences. [Link]

  • The problem of racemization in drug discovery and tools to predict it. (2019). ResearchGate. [Link]

  • Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. (2021). PubMed Central. [Link]

  • L-Proline. Organic Syntheses Procedure. [Link]

  • Orthogonal protection of saccharide polyols through solvent-free one-pot sequences based on regioselective silylations. (2016). PubMed. [Link]

  • KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. National Institutes of Health. [Link]

  • Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol:A Theoretical and Experimental Study of the OH-Initiated Degradation under. (2021). White Rose Research Online. [Link]

  • Pharmacological importance of stereochemical resolution of enantiomeric drugs. PubMed. [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. University of Leeds. [Link]

  • Effect of reaction pH on enolization and racemization reactions of glucose and fructose on heating with amino acid enantiomers and formation of melanoidins as result of the Maillard reaction. (2008). PubMed. [Link]

Sources

Optimization

Improving yield in the ring-opening of propylene oxide with ethylamine

Technical Support Center: Propylene Oxide Ring-Opening Optimization Executive Summary: The Selectivity Paradox The reaction between Propylene Oxide (PO) and Ethylamine (EA) is deceptively simple. While the ring-opening i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Propylene Oxide Ring-Opening Optimization

Executive Summary: The Selectivity Paradox

The reaction between Propylene Oxide (PO) and Ethylamine (EA) is deceptively simple. While the ring-opening itself is thermodynamically favorable due to the relief of ring strain (~27 kcal/mol), the challenge lies in chemoselectivity (preventing polyalkylation) and regioselectivity (directing the attack).

In a standard unoptimized setup, users often report yields of the desired secondary amine (1-(ethylamino)propan-2-ol) as low as 40–50%, with significant loss to the dialkylated tertiary amine byproduct. This guide provides the kinetic and thermodynamic interventions required to push yields above 85%.

Module 1: The Mechanistic Landscape

To troubleshoot yield, you must visualize the competition occurring in your reactor.

Reaction Pathways

The reaction is an


-type nucleophilic attack. The core problem is that the product (a secondary amine) is often more nucleophilic than the starting material (a primary amine) due to the inductive electron-donating effect of the alkyl group.

ReactionPathway Start Propylene Oxide + Ethylamine Transition Transition State (Activated Epoxide) Start->Transition k1 (Slow) Target TARGET PRODUCT 1-(ethylamino)propan-2-ol (Secondary Amine) Transition->Target Major Path (C1 Attack) Isomer Regio-Isomer 2-(ethylamino)propan-1-ol Transition->Isomer Minor Path (C2 Attack) Impurity IMPURITY 1,1'-(ethylimino)bis(propan-2-ol) (Tertiary Amine) Target->Impurity k2 (Fast) Over-Alkylation Risk!

Figure 1: The kinetic competition. Note that k2 (formation of impurity) often exceeds k1 in neutral conditions because the secondary amine product is more electron-rich.

The Regioselectivity Rule

Under basic or neutral conditions, the nucleophile (ethylamine) attacks the least hindered carbon (the terminal


).
  • Target Product: 1-(ethylamino)propan-2-ol (Attack at

    
    ).
    
  • Minor Isomer: 2-(ethylamino)propan-1-ol (Attack at

    
    ).
    
  • Correction: If you observe high levels of the minor isomer, your system may be inadvertently acidic, or the temperature is too high, pushing the reaction toward an

    
    -like character where carbocation stability favors 
    
    
    
    attack.

Module 2: Experimental Protocol (High-Yield Method)

Safety Warning: Ethylamine boils at 16.6°C. At room temperature, it is a gas. Do not attempt this in open glassware. A pressure vessel (autoclave or heavy-walled sealed tube) is mandatory.

The "Kinetic Flood" Strategy

To defeat polyalkylation (the formation of tertiary amines), we must flood the system with ethylamine. This statistically favors the collision of PO with fresh Ethylamine rather than with the product.

Optimized Stoichiometry:

  • Ethylamine: 5 to 10 equivalents

  • Propylene Oxide: 1 equivalent

  • Catalyst: Water (10 mol%) or Yttrium Trichloride (1 mol%)

Step-by-Step Protocol
  • Preparation (Cold Trap):

    • Cool a pressure vessel (e.g., Parr bomb or Ace Glass pressure tube) to -20°C using an acetone/dry ice bath.

    • Condense pure Ethylamine gas into the vessel or add pre-chilled liquid Ethylamine (70% aq. solution is easier to handle but requires workup; anhydrous is preferred for ease of purification).

  • Catalyst Addition:

    • Add 10 mol% deionized water .

    • Why? Water acts as a hydrogen-bond donor, activating the epoxide oxygen and stabilizing the transition state. This significantly accelerates

      
       without requiring harsh Lewis acids [1].
      
  • Controlled Addition:

    • Add Propylene Oxide slowly to the chilled amine.

    • Critical: Keep the PO limiting.[1] Never add amine to PO; always add PO to the amine pool.

  • Reaction Phase:

    • Seal the vessel.[1]

    • Allow to warm to Room Temperature (25°C) and stir for 1 hour.

    • Heat to 40–50°C for 2–4 hours.

    • Note: Higher temperatures (>100°C) increase the rate but degrade regioselectivity.

  • Workup (The Excess Recovery):

    • Cool the vessel back to 0°C before opening.

    • Distill off the excess Ethylamine (b.p. 16.6°C). This can be recovered and re-used.[1]

    • The remaining residue is your crude amino alcohol.

Module 3: Troubleshooting & FAQs

Q1: My GC-MS shows a large peak for the dialkylated impurity (tertiary amine). How do I stop this?

Diagnosis: Your local concentration of amine was too low relative to the epoxide. Solution:

  • Increase Equivalents: Move from 3:1 to 10:1 (Ethylamine:PO).

  • Inverse Addition: Ensure you are dripping PO into the Amine, not vice versa.

  • Solvent Switch: If using a solvent, switch to Ethanol or Methanol . Protic solvents solvate the nucleophile (amine), slightly reducing its reactivity, but they strongly activate the epoxide via hydrogen bonding. This specific balance often favors the primary ring-opening over the secondary [2].

Q2: The reaction is sluggish at 40°C. Should I crank the heat to 120°C?

Recommendation: No. High heat promotes:

  • Attack at the more substituted carbon (wrong regioisomer).

  • Polymerization of PO.[1] Better Fix: Use a Lewis Acid catalyst.[1] Yttrium Trichloride (

    
    )  (1 mol%) or Lithium Perchlorate (
    
    
    
    )
    are excellent catalysts that allow the reaction to proceed rapidly at room temperature with high regioselectivity [3].
Q3: I am seeing "oligomers" (molecular weight > 200). What are these?

Diagnosis: This is likely Propylene Oxide homopolymerization. Cause: If the amine is not nucleophilic enough or if trace acid is present, PO reacts with itself. Solution: Ensure your Ethylamine is fresh and not carbonated (amines absorb


 from air to form carbamates, reducing effective concentration).

Module 4: Data & Decision Support

Catalyst Impact on Yield

Comparison of conditions for PO + Amine reactions.

CatalystTemperatureTimeYield (Mono)Selectivity (Regio)Notes
None (Neat) 100°C6 h55%85:15High pressure required; significant dialkylation.
Water (10%) 50°C4 h78%92:8"Green" method; water activates epoxide [1].

(1%)
25°C1 h95% 99:1 Best for lab scale; highly regioselective [3].

25°C4 h88%95:5Requires acetonitrile solvent.
Troubleshooting Logic Tree

Troubleshooting Problem Identify Yield Issue Issue1 High Dialkylated Impurity Problem->Issue1 Issue2 Low Conversion Problem->Issue2 Issue3 Wrong Regioisomer Problem->Issue3 Sol1 Increase Amine:PO Ratio (Target 10:1) Issue1->Sol1 Sol2 Add Catalyst (Water or YCl3) Issue2->Sol2 Check Check Amine Quality (Is it carbonated?) Issue2->Check Sol3 Reduce Temperature (< 50°C) Issue3->Sol3

Figure 2: Rapid diagnostic logic for common yield failures.

References

  • Shivani, et al. "Water-promoted highly regioselective ring opening of epoxides with amines." Journal of Chemical Sciences, 2007.

  • Azizi, N. & Saidi, M.R. "LiClO4-catalyzed regioselective ring opening of epoxides with amines under solvent-free conditions." Tetrahedron, 2004.

  • Fagnou, K. & Lautens, M. "Yttrium Trichloride-Catalyzed Ring Opening of Epoxides." Organic Letters, 2000.

  • Chini, M. et al. "Metal salts as catalysts for the ring opening of epoxides." Tetrahedron Letters, 1990.

Sources

Troubleshooting

Troubleshooting low enantiomeric excess in (S)-1-(ethylamino)propan-2-ol synthesis

Technical Support Center: Synthesis of (S)-1-(ethylamino)propan-2-ol Introduction Welcome to the technical support guide for the synthesis of (S)-1-(ethylamino)propan-2-ol. This chiral amino alcohol is a valuable buildin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (S)-1-(ethylamino)propan-2-ol

Introduction

Welcome to the technical support guide for the synthesis of (S)-1-(ethylamino)propan-2-ol. This chiral amino alcohol is a valuable building block in the pharmaceutical industry, notably as a key intermediate for various active pharmaceutical ingredients (APIs). Achieving high enantiomeric excess (ee) is critical for ensuring the safety and efficacy of the final drug product. This guide is designed for researchers, chemists, and process development professionals to diagnose and resolve common issues that lead to suboptimal enantiopurity during synthesis. We will explore the underlying chemical principles, provide actionable troubleshooting steps, and detail validated analytical and purification protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Initial Assessment & Analysis

Q1: My reaction has produced (S)-1-(ethylamino)propan-2-ol with a low enantiomeric excess. What are the first steps I should take to troubleshoot?

When faced with low enantiomeric excess (ee), a systematic approach is crucial. Before altering reaction parameters, you must first validate your starting materials and analytical methods. The principle "garbage in, garbage out" is especially true in asymmetric synthesis.

Initial Troubleshooting Workflow:

G start Low ee Detected check_sm 1. Verify Starting Material Purity & ee start->check_sm check_analytics 2. Validate Analytical Method (Chiral HPLC/GC) check_sm->check_analytics check_conditions 3. Review Reaction Conditions (Temp, Solvent, Stoichiometry) check_analytics->check_conditions check_workup 4. Investigate Work-up & Purification (Potential Racemization) check_conditions->check_workup optimize Optimize & Re-run check_workup->optimize

Caption: A stepwise workflow for troubleshooting low enantiomeric excess.

  • Confirm Starting Material Integrity: The most common synthetic route involves the nucleophilic ring-opening of enantiopure (S)-propylene oxide by ethylamine. Verify the ee of your (S)-propylene oxide lot. Epoxides, especially under acidic or basic conditions or upon prolonged storage, can be susceptible to racemization.

  • Validate Your Analytical Method: Ensure your chiral HPLC or GC method is robust and validated for this specific compound. An improperly optimized method can give inaccurate ee measurements.[1][2] Run a sample of racemic 1-(ethylamino)propan-2-ol to confirm that you see two well-resolved peaks of equal area.

  • Analyze a Crude Sample: Before any work-up or purification, analyze a crude sample from the reaction mixture. This will help you determine if the loss of enantiopurity is occurring during the reaction itself or during subsequent processing steps.

Q2: How do I accurately determine the enantiomeric excess of my product?

Accurate determination of ee is fundamental.[1][3] The most reliable methods are chiral chromatography techniques.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method. It uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective.[4][5]

  • Chiral Gas Chromatography (GC): Suitable for volatile compounds. Often, the amino alcohol must be derivatized first (e.g., by acylation) to improve its volatility and interaction with the chiral stationary phase.[6]

  • NMR Spectroscopy with Chiral Shift Reagents: While less common for routine ee determination, using chiral solvating agents or lanthanide-based chiral shift reagents in NMR can induce chemical shift differences between enantiomers, allowing for quantification by integration.[1][3]

A detailed protocol for a standard chiral HPLC analysis is provided in the "Experimental Protocols" section below.

Reaction Parameters & Reagents

Q3: My starting (S)-propylene oxide has >99% ee, but the product ee is low. Could the reaction temperature be the cause?

Yes, temperature is a critical parameter. The ring-opening of epoxides is an exothermic process, and poor temperature control can lead to side reactions that erode enantioselectivity.[7][8]

The desired reaction is a highly regioselective Sₙ2 attack by the amine at the less-substituted carbon of the epoxide.[9]

Mechanism of Epoxide Ring-Opening:

G cluster_reactants Reactants cluster_transition Transition State cluster_products Products PO (S)-Propylene Oxide TS Sₙ2 Transition State (Attack at C1) PO->TS Regioselective Attack (Favored) RP (S)-2-(ethylamino)propan-1-ol (Minor Regioisomer) PO->RP Non-selective Attack (Attack at C2) (More likely at high temp) EA Ethylamine (Nucleophile) EA->TS SP (S)-1-(ethylamino)propan-2-ol (Desired Product) TS->SP High ee

Caption: Sₙ2 mechanism for the aminolysis of (S)-propylene oxide.

  • Causality: At elevated temperatures, the reaction can gain more Sₙ1 character. This involves a partial positive charge developing on the carbon atoms of the epoxide ring. While the primary carbon is still favored for attack, the secondary carbon becomes a more viable electrophilic site. Attack at the secondary carbon leads to the undesired regioisomer, and this pathway is generally less stereocontrolled.

  • Recommendation: Perform the reaction at a controlled, low temperature. Start at 0 °C or even lower, and allow the reaction to warm slowly to room temperature. Monitor the internal temperature carefully during the addition of ethylamine.

Reaction TemperatureTypical Outcome on Enantiomeric Excess (ee)Rationale
-10 °C to 10 °CHigh ee (>98%)Favors the highly regioselective Sₙ2 pathway at the sterically least hindered carbon.[9]
25 °C to 40 °CModerate to High ee (90-97%)Increased reaction rate, but potential for minor side reactions.
> 50 °CLower ee (<90%)Increased rate of non-regioselective attack and potential for side reactions that may consume the chiral starting material.[7][8]

Q4: How does the choice of solvent affect the enantiomeric excess?

Solvent choice is critical as it can influence the nucleophilicity of the amine and the stability of the transition state.[1][10]

  • Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can solvate the amine nucleophile through hydrogen bonding, potentially reducing its reactivity. However, they can also activate the epoxide by hydrogen bonding to the oxygen atom, making it more susceptible to ring-opening. Often, a good balance is achieved, and alcohols are common solvents for this reaction.

  • Aprotic Polar Solvents (e.g., THF, DMF): These solvents do not hydrogen-bond with the amine, preserving its nucleophilicity. THF is an excellent choice.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These are generally poor choices as the polar reactants and intermediates have low solubility.

  • Neat Conditions (No Solvent): Running the reaction neat (using an excess of ethylamine as the solvent) is common in industrial processes for atom economy.[11] This requires excellent temperature control due to the concentrated nature of the reaction.

SolventPolarityTypical Effect on Reaction
Methanol / EthanolProticGood balance of epoxide activation and amine solvation. Often provides high ee.
THFAprotic PolarExcellent choice. Solubilizes reactants well without deactivating the nucleophile.
WaterProticCan lead to the formation of propylene glycol as a side product. May affect ee.
TolueneNonpolarPoor solubility of reactants, often leading to slow and incomplete reactions.

Recommendation: If you are experiencing low ee, consider switching to a polar aprotic solvent like THF under anhydrous conditions. If using an alcohol, ensure it is dry, as water can compete as a nucleophile.

Work-up & Purification

Q5: Can I lose enantiomeric purity during the work-up or purification stages?

While the product is generally stable, racemization is possible under harsh acidic or basic conditions, especially at elevated temperatures during distillation.

  • Aqueous Work-up: Standard aqueous work-up procedures are generally safe. Avoid prolonged exposure to strong acids or bases.

  • Distillation: When purifying by distillation, use vacuum to keep the temperature as low as possible. The product has a relatively high boiling point, and prolonged heating can be detrimental.

  • Chromatography: Standard silica gel chromatography is typically safe for this compound.

Q6: My final product has an ee of 95%, but I need >99%. How can I upgrade the enantiomeric purity?

Achieving the final increment of enantiopurity often requires a specific enrichment step after the main synthesis.[12]

  • Diastereomeric Salt Crystallization: This is a classic and highly effective method.[13] React your enantiomerically enriched amino alcohol with a chiral acid (e.g., (R)-mandelic acid, or (+)-tartaric acid) to form a pair of diastereomeric salts.[14] These diastereomers have different physical properties, including solubility. By carefully choosing a solvent system, one diastereomer will preferentially crystallize, leaving the other in the mother liquor. The pure diastereomeric salt is then isolated, and the chiral acid is removed by treatment with a base to recover the highly pure (S)-1-(ethylamino)propan-2-ol.[13]

  • Preparative Chiral Chromatography: While expensive for large scales, preparative HPLC using a chiral stationary phase can be used to separate the enantiomers and obtain highly pure material.[15]

Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general starting point. The column, mobile phase, and flow rate may require optimization.

  • Column: Chiralcel® OD-H (or equivalent polysaccharide-based chiral stationary phase).

  • Mobile Phase: A mixture of Hexane and Isopropanol (IPA) with a small amount of a basic modifier. A typical starting point is 90:10 (Hexane:IPA) + 0.1% Diethylamine (DEA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase.

  • Procedure: a. Inject a sample of the racemic standard to determine the retention times of both the (R) and (S) enantiomers and to ensure baseline separation. b. Inject the sample from your reaction. c. Integrate the peak areas for both enantiomers. d. Calculate the enantiomeric excess using the formula: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

Protocol 2: Enantiomeric Enrichment via Diastereomeric Salt Crystallization
  • Salt Formation: In a suitable flask, dissolve your enantiomerically enriched (e.g., 95% ee) 1-(ethylamino)propan-2-ol in a solvent like isopropanol or ethanol.

  • Add Chiral Acid: Add approximately 0.5 equivalents (relative to the minor enantiomer) of a chiral resolving agent, such as (R)-(-)-Mandelic Acid, dissolved in a minimal amount of the same solvent. The exact stoichiometry may require optimization.

  • Crystallization: Allow the solution to stir at room temperature or cool it slowly to induce crystallization. The salt of the minor (R)-amino alcohol with the (R)-mandelic acid may precipitate first, or the salt of the major (S)-amino alcohol may precipitate. This depends on the specific interactions and solubility products.

  • Isolation: Filter the crystallized diastereomeric salt and wash with a small amount of cold solvent.

  • Analysis: Analyze the mother liquor. It should now be significantly enriched in the desired (S)-enantiomer.

  • Liberation of Free Base: Concentrate the mother liquor. Dissolve the remaining salt residue in water and add a base (e.g., 1M NaOH) to deprotonate the amine and the chiral acid.

  • Extraction: Extract the free (S)-1-(ethylamino)propan-2-ol into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Final Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the enantioenriched product. Verify the final ee by chiral HPLC.

References

  • Google Patents.Process for the preparation of (s)-2-amino-1-propanol (l-alaninol)
  • MDPI. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli.[Link]

  • Google Patents.Process for the preparation of (S)-2-amino-1-propanol (L-alaninol)
  • Wikipedia. Enantioselective synthesis.[Link]

  • DiVA portal. Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis.[Link]

  • ACS Publications. Enantioenrichment by Crystallization.[Link]

  • SlideShare. Asymmetric synthesis Introduction enantiomeric excess.[Link]

  • PMC. Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling.[Link]

  • ResearchGate. 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes.[Link]

  • Master Organic Chemistry. Optical Purity and Enantiomeric Excess.[Link]

  • ResearchGate. Resolution of racemic 1-amino-2-propanol.[Link]

  • PubMed Central. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach.[Link]

  • ACS Publications. Exploiting Ring-Opening Aminolysis–Condensation as a Polymerization Pathway to Structurally Diverse Biobased Polyamides.[Link]

  • ACS Publications. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues.[Link]

  • RSC Publishing. Enantio- and diastereoselective synthesis of γ-amino alcohols.[Link]

  • SciSpace. A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas.[Link]

  • Google Patents.Use of propylene oxide as an acid scavenger in peptide synthesis.
  • ResearchGate. Effect of temperature on the opening of the epoxide ring of JH III.[Link]

  • Phenomenex. Chiral HPLC Separations.[Link]

  • Phenomenex. The Chiral Notebook.[Link]

  • NCBI Bookshelf. Propylene Oxide - Some Industrial Chemicals.[Link]

  • Asymmetric-Synthesis. Asymmetric-Synthesis.[Link]

  • ACS Publications. Asymmetric Catalysis of Epoxide Ring-Opening Reactions.[Link]

  • Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers.[Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC.[Link]

  • TSI Journals. Propylene oxide ring opening with aniline:a combined experimental and DFT theoretical calculation study.[Link]

  • Google Patents.Process for preparing optically active 3-(methylamino)-1-(2-thienyl)
  • Journal of Synthetic Chemistry. Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols.[Link]

  • MDPI. Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes.[Link]

  • Scientific Research Publishing. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.[Link]

  • PMC. Strategies for chiral separation: from racemate to enantiomer.[Link]

  • UVaDOC. Chiral-achiral-separation-ten-flavanones.pdf.[Link]

  • Google Patents.3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof.
  • Google Patents.Propylene oxide reaction products.

Sources

Optimization

Technical Support Center: Extraction Optimization for (S)-1-(ethylamino)propan-2-ol

Article ID: KB-EXT-0042 Last Updated: 2025-05-21 Category: Process Chemistry / Workup Optimization Target Molecule: (S)-1-(ethylamino)propan-2-ol (CAS: 34052-69-2 / 2799-17-9 for racemate) Executive Summary: The Physics...

Author: BenchChem Technical Support Team. Date: February 2026

Article ID: KB-EXT-0042 Last Updated: 2025-05-21 Category: Process Chemistry / Workup Optimization Target Molecule: (S)-1-(ethylamino)propan-2-ol (CAS: 34052-69-2 / 2799-17-9 for racemate)

Executive Summary: The Physics of the Problem

Users frequently report persistent emulsions during the liquid-liquid extraction (LLE) of (S)-1-(ethylamino)propan-2-ol . This is not a random occurrence but a predictable result of the molecule's structure.

This molecule acts as a surfactant (surface-active agent) due to its amphiphilic nature:

  • Hydrophilic Head: The secondary amine (pKa ~10.5) and the hydroxyl group.[1]

  • Hydrophobic Tail: The ethyl and propyl alkyl chains.

When the pH of the aqueous phase is near or below the pKa of the amine, the molecule becomes protonated (


). This charged species acts as a cationic surfactant , stabilizing the interface between the organic solvent and water, forming a "rag layer" or stable emulsion. Furthermore, with a LogP of approximately -0.1, the molecule has significant water solubility, making phase transfer difficult without thermodynamic driving forces [1].

Troubleshooting Workflow: Decision Matrix

Before attempting chemical remediation, use this logic flow to determine the safest course of action for your sample.

EmulsionLogic Start Emulsion Detected CheckPH Step 1: Check Aqueous pH Start->CheckPH IsAcidic pH < 12? CheckPH->IsAcidic AdjustPH Adjust to pH > 12 (NaOH/KOH) IsAcidic->AdjustPH Yes CheckSolvent Step 2: Identify Solvent IsAcidic->CheckSolvent No AdjustPH->CheckSolvent IsDCM Solvent is DCM? CheckSolvent->IsDCM AddBrine Add Saturated Brine (Increase Density Gradient) IsDCM->AddBrine Yes (High Density) Filter Step 3: Physical Break (Celite Filtration) IsDCM->Filter No (Low Density) AddBrine->Filter Emulsion Persists

Figure 1: Decision tree for resolving amino-alcohol emulsions. Note that pH adjustment is the critical first step to de-protonate the surfactant.

Standard Operating Procedures (SOPs)

Protocol A: The "Salting Out" & pH Swing (Chemical Method)

Best for: Initial extraction attempts where the product is trapped in the aqueous phase or interface.

Theory: By saturating the aqueous layer with salt (NaCl), you increase the ionic strength (Salting Out Effect).[2] This reduces the solubility of the organic molecule in water and increases the density difference between the phases [2]. Simultaneously, ensuring pH > 12 forces the amine into its neutral free-base form, destroying its cationic surfactant properties.

Step-by-Step:

  • pH Check: Remove a drop of the aqueous layer and check pH. If pH < 12, add 5M NaOH dropwise with gentle stirring until pH

    
     12.
    
    • Why: The pKa of the secondary amine is ~10.5. You need to be at least 2 pH units above the pKa to ensure >99% is in the neutral (non-surfactant) form.

  • Brine Addition: Add saturated NaCl solution (Brine) to the separatory funnel. The volume should be 25-50% of your aqueous volume.

  • Agitation: Do not shake vigorously. Invert the funnel gently 5-10 times.

    • Why: Vigorous shaking creates micron-sized droplets that are thermodynamically stable. Gentle inversion maximizes surface area without shearing droplets.

  • Rest: Allow to sit for 20 minutes.

  • Observation: If a third "rag layer" persists, proceed to Protocol B.

Protocol B: The Celite Filtration (Physical Method)

Best for: Stubborn emulsions caused by particulate matter or when Protocol A fails.

Theory: Fine particulate matter often stabilizes emulsions (Pickering Emulsions). Diatomaceous earth (Celite) acts as a depth filter to trap these particles and provides a rough surface that coalesces water droplets, breaking the surface tension [3].

Step-by-Step:

  • Prepare Filter: Pack a sintered glass funnel or Buchner funnel with a 1-2 cm pad of Celite 545.

  • Vacuum Filtration: Apply gentle vacuum.

  • Pass Emulsion: Pour the entire biphasic mixture (organic + emulsion + aqueous) through the Celite pad.

  • Rinse: Rinse the pad with fresh extraction solvent (e.g., DCM or EtOAc) to recover any product trapped in the filter cake.

  • Separate: Return the filtrate to a clean separatory funnel. The layers should now separate cleanly.[3][4]

Data Reference: Solvent & Phase Properties

Understanding density gradients is vital. If your organic phase density is too close to your aqueous phase density, separation will be slow.

Phase / SolventDensity (g/mL)Relative to WaterPropensity to Emulsify
Water (Neutral) 1.00ReferenceN/A
Sat. Brine (NaCl) ~1.20+20%Low (Breaks Emulsions)
Dichloromethane (DCM) 1.33HeavierHigh (Common offender)
Ethyl Acetate 0.90LighterModerate
Diethyl Ether 0.71LighterLow
Chloroform 1.49HeavierLow (Better than DCM)

Table 1: Density comparison. Note that DCM and Water are closer in density than Brine and DCM, which is why Brine aids separation.

Frequently Asked Questions (FAQs)

Q: I am using DCM and the layers are inverted. Which is my product? A: In a standard Water/DCM extraction, the DCM (organic) layer is on the bottom . However, if you have a highly concentrated amine solution, the density can shift. Always use the "Drop Test": Add a few drops of water to the top layer. If the drops dissolve, the top layer is aqueous. If they bead up and sink, the top layer is organic.

Q: Can I use methanol to break the emulsion? A: Use with caution. Adding a small amount (2-5% v/v) of methanol or isopropanol to the organic phase can reduce surface tension and break an emulsion. However, because (S)-1-(ethylamino)propan-2-ol is polar (LogP ~ -0.1), adding alcohols increases the solubility of your product in the aqueous phase, potentially lowering your yield [4].

Q: I'm worried about racemization at high pH. Is pH 12 safe? A: Yes. (S)-1-(ethylamino)propan-2-ol is a secondary alcohol with a secondary amine. Racemization of the chiral center (the carbon attached to the -OH) typically requires activation of the alcohol (e.g., under strong acidic conditions or via SN2 displacement) or oxidation/reduction cycles. Standard basic workup (pH 12-13) at room temperature is chemically safe for this structure.

Q: Why not use Diethyl Ether instead of DCM? A: While Ether forms fewer emulsions, the target molecule is relatively polar. Ether may not be polar enough to extract the amine efficiently from water, leading to poor recovery. DCM or Chloroform are preferred for their higher polarity, despite the emulsion risk.

References

  • PubChem. (2R)-2-(ethylamino)propan-1-ol Compound Summary. National Library of Medicine. [Link]

  • Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[5][6] Longman Scientific & Technical, 1989. (Chapter 2.22: Solvent Extraction). [Link]

  • Frontier, A. Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. [Link]

  • Biotage. Tackling Emulsions Just Got Easier. Biotage Blog, 2023. [Link]

Sources

Troubleshooting

Optimizing pH for extraction of (S)-1-(ethylamino)propan-2-ol free base

Executive Summary Extracting (S)-1-(ethylamino)propan-2-ol (CAS: 34052-69-2 for the (S)-isomer, generic 40171-86-6) presents a classic "polar amine" challenge. Unlike lipophilic amines, this molecule contains a hydroxyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Extracting (S)-1-(ethylamino)propan-2-ol (CAS: 34052-69-2 for the (S)-isomer, generic 40171-86-6) presents a classic "polar amine" challenge. Unlike lipophilic amines, this molecule contains a hydroxyl group and a short alkyl chain, resulting in a low partition coefficient (LogP ≈ -0.1 to 0.5). It "prefers" the aqueous phase.

The Critical Failure Point: Users often adjust pH to ~10 (thinking it is sufficient for an amine) or use non-polar solvents like Hexane. Both lead to poor recovery (<40%).

The Solution: You must drive the equilibrium aggressively using the "High pH + Salting Out + Polar Organic Solvent" triad.

Module 1: The pH-pKa Relationship (Theory)

To extract the free base, you must chemically "switch off" the charge on the nitrogen atom.

The Target pH

The pKa of the secondary amine in 1-(ethylamino)propan-2-ol is estimated between 10.2 and 10.5 .

  • At pH 7: 99.9% is protonated (Salt form, water-soluble).

  • At pH 10.5 (pH = pKa): 50% is protonated, 50% is free base. Yield loss is 50%.

  • At pH 12.5 (pH > pKa + 2): >99% is free base.

Directive: Target a pH of 12.5 – 13.0 . Do not exceed pH 14 unnecessarily to avoid potential degradation or glass etching, though the molecule is relatively stable to base.

Species Distribution Logic

SpeciesDistribution cluster_phase Phase Preference Acid pH < 8 (Protonated Cation) Neutral pH ~ 10.5 (Equilibrium) Acid->Neutral Add NaOH (Deprotonation starts) Water Aqueous Phase Acid->Water 100% Aqueous Base pH > 12.5 (Free Base) Neutral->Base Excess Base (Full conversion) Organic Organic Phase (DCM/MTBE) Base->Organic Partitions to Organic

Caption: Figure 1. pH-dependent species transformation. Extraction is only viable when the equilibrium shifts fully to the Free Base (Green).

Module 2: Solvent & Phase Engineering

Because the free base has a hydroxyl group, it can hydrogen bond with water. You must physically disrupt this interaction.

Solvent Selection Matrix
SolventPolarityExtraction EfficiencyRecommendationNotes
Dichloromethane (DCM) HighExcellent Primary Choice Best for small polar amines. Denser than water (bottom layer).
Chloroform HighVery GoodAlternativeGood efficiency but higher toxicity/regulatory issues.
MTBE MediumGoodSustainable ChoiceLower recovery than DCM but "greener." Requires more extractions (3-4x).
Ethyl Acetate MediumPoor/RiskyAVOID Risk of transamidation (amine attacks ester) over time.
Hexane/Heptane LowVery PoorAVOID The molecule is too polar to partition effectively into alkanes.
The "Salting Out" Effect

Adding sodium chloride (NaCl) to the aqueous phase increases the ionic strength. This "steals" water molecules for hydration of the Na+ and Cl- ions, leaving fewer water molecules available to solvate your amino alcohol.

  • Protocol: Saturate the aqueous phase with NaCl (approx. 30g NaCl per 100mL water) before adding the organic solvent.

Module 3: Optimized Extraction Protocol

Prerequisites:

  • Aqueous reaction mixture (acidic or neutral).[1][2][3]

  • 50% NaOH solution (w/w).

  • Solid NaCl.[4]

  • Dichloromethane (DCM).

Step-by-Step Workflow:

  • Cooling: Chill the aqueous solution to 0-5°C. (Exothermic neutralization can cause amine volatilization or degradation).

  • Basification: Add 50% NaOH dropwise with stirring. Monitor pH.

    • Stop point: When pH reaches 12.5 - 13.0 .

  • Salting Out: Add solid NaCl until no more dissolves (saturation). Stir for 10 minutes.

  • Extraction:

    • Add DCM (Ratio: 1:1 volume relative to aqueous).

    • Shake vigorously for 2 minutes.

    • Wait: Allow layers to separate (DCM is on the bottom).

  • Repetition: Collect the organic layer. Repeat the extraction 3 times total .

    • Why? Due to low LogP, a single extraction might only recover 70%. Three extractions push recovery to >95%.

  • Drying: Combine organic layers and dry over anhydrous Sodium Sulfate (

    
    ) for 20 minutes.
    
  • Concentration: Filter and evaporate solvent under reduced pressure (Rotavap).

    • Caution: Do not overheat. Keep bath < 40°C.[5]

ExtractionWorkflow Start Crude Aqueous Mixture (Acidic/Salt Form) Adjust Adjust pH to 12.5-13.0 (using 50% NaOH) Start->Adjust Salt Add NaCl to Saturation (Salting Out) Adjust->Salt Extract Extract with DCM (3x) (1:1 Volume Ratio) Salt->Extract Dry Dry Organic Phase (Na2SO4) Extract->Dry Evap Evaporate Solvent (<40°C) Dry->Evap

Caption: Figure 2. Optimized extraction workflow for polar amino alcohols.

Module 4: Troubleshooting & FAQ

Q1: I have a persistent emulsion (rag layer). How do I break it?

A: Amino alcohols act as surfactants.

  • Filtration: Pass the entire emulsion through a Celite pad.

  • Brine: If you didn't saturate with NaCl earlier, add it now.

  • Time: Allow to stand for 1 hour.

  • Centrifugation: If available, spin at 3000 rpm for 5 minutes.

Q2: My yield is low (<50%), but pH was 12. What happened?

A: The partition coefficient is likely the culprit.[4][6]

  • Check Solvent: Did you use Ether or Hexane? Switch to DCM.

  • Check Volume: Did you extract only once? You must extract 3-4 times.

  • Check Salt: Did you skip the NaCl? This is mandatory for this specific molecule.

Q3: Can I use Ethyl Acetate? It's safer than DCM.

A: No. Secondary amines react with ethyl acetate to form amides (N-ethyl-N-(2-hydroxypropyl)acetamide) and ethanol. This reaction is slow at room temperature but accelerates during solvent evaporation (concentration), leading to impurities. Use MTBE if you need a non-chlorinated alternative.

Q4: Is the free base stable?

A: Yes, but it absorbs


 from the air to form carbamates/carbonates over time. Store under nitrogen or argon in a sealed container, preferably in the fridge.

References

  • PubChem. (2025).[7][8] 1-(ethylamino)propan-2-ol Compound Summary. National Library of Medicine. [Link]

  • Reusch, W. (2013). Amine Basicity and Extraction. Virtual Textbook of Organic Chemistry. Michigan State University. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Refer to Chapter 2 for Solvent Extraction techniques).
  • RSC. (2021). Selective separation of amines using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]

  • Majors, R. E. (2009). Salting Out in Liquid-Liquid Extraction. LCGC North America. [Link]

Sources

Reference Data & Comparative Studies

Validation

Specific optical rotation reference values for (S)-1-(ethylamino)propan-2-ol

This guide provides a technical analysis of the optical rotation reference values for (S)-1-(ethylamino)propan-2-ol , a critical chiral intermediate often associated with the synthesis of beta-blocker impurities (e.g., M...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the optical rotation reference values for (S)-1-(ethylamino)propan-2-ol , a critical chiral intermediate often associated with the synthesis of beta-blocker impurities (e.g., Metoprolol Impurity A) and other pharmaceutical building blocks.[1][2]

Quick Reference Data

PropertyValue / Description
Compound Name (S)-1-(ethylamino)propan-2-ol
CAS Number 720662-57-7 (S-isomer) (Racemic CAS: 40697-39-0)
Stereochemistry (S) -Configuration (derived from (S)-propylene oxide)
Predicted Optical Rotation Dextrorotatory (+)
Reference Analog (S)-(+)-1-amino-2-propanol (

to

)
Molecular Formula C

H

NO
Molecular Weight 103.16 g/mol

Scientific Grounding: Optical Rotation & Stereochemistry

Structural Basis of Optical Activity

(S)-1-(ethylamino)propan-2-ol is a secondary amino alcohol.[1][2][3] Its chirality stems from the C2 carbon, which bears a hydroxyl group.[3][4]

  • Synthesis Origin: This compound is typically synthesized via the nucleophilic ring-opening of (S)-(-)-propylene oxide by ethylamine.[1][2][3]

  • Stereochemical Retention: The attack of the amine occurs at the less hindered C1 position (regioselective), leaving the C2 chiral center untouched.[4] Therefore, the absolute configuration of the starting material ((S)-propylene oxide) is retained in the product.

  • Sign of Rotation: While (S)-propylene oxide is levorotatory (

    
    ), the resulting amino alcohols in this series (e.g., (S)-1-amino-2-propanol) typically exhibit a positive (dextrorotatory)  specific rotation.[1][2] It is chemically sound to predict that the N-ethyl derivative follows this trend, exhibiting a positive rotation in the range of 
    
    
    
    to
    
    
    (neat or in ethanol).
Comparative Reference Values

To validate your experimental data, compare against these structurally homologous standards:

CompoundStructureConfigurationSpecific Rotation (

)
(S)-1-amino-2-propanol H

N-CH

-CH(OH)-CH

(S)

to

(c=1, H

O)
(S)-Propylene Oxide (Epoxide Ring)-CH

(S)

(Neat)
(S)-Propranolol (Naphthyl)-O-CH

-CH(OH)-...[1][2][5]
(S)

to

(Changes due to naphthyl group)

Note: The introduction of the bulky naphthyl ether in Propranolol inverts the sign of rotation compared to the simple amino alcohol precursor.[3][4] For the simple 1-(ethylamino)propan-2-ol, the positive sign of the parent amino alcohol is the correct reference.[1][2]

Experimental Protocol: Determination of Specific Rotation

Since specific rotation is concentration- and solvent-dependent, use this standardized protocol to ensure reproducibility and compliance with pharmacopoeial standards (USP <781>).

Reagents & Equipment
  • Polarimeter: High-precision digital polarimeter (Sodium D-line, 589 nm).[1][2][3]

  • Solvent: Ethanol (Absolute) or Methanol (HPLC Grade).[3] Note: Ethanol is preferred for amino alcohols.

  • Temperature: 20°C

    
     0.5°C.
    
Step-by-Step Methodology
  • Preparation: Weigh accurately 1.0 g of (S)-1-(ethylamino)propan-2-ol.

  • Dissolution: Transfer to a 100 mL volumetric flask and dilute to volume with Ethanol (Concentration

    
     g/100  mL).
    
  • Blanking: Fill the polarimeter cell (1 dm path length) with pure solvent and zero the instrument.

  • Measurement: Rinse the cell with the sample solution, fill, and measure the optical rotation (

    
    ).[4]
    
  • Calculation:

    
    
    Where 
    
    
    
    is path length in dm (usually 1) and
    
    
    is concentration in g/100 mL.

Chiral Purity Analysis (HPLC)

Optical rotation alone is insufficient to quantify enantiomeric excess (ee).[3] A chiral HPLC method is required to detect the (R)-enantiomer impurity.[3]

Recommended HPLC Conditions
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1][2][3]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][3]

    • Diethylamine is crucial to suppress peak tailing of the basic amine.[4]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm (low wavelength required due to lack of chromophores).[3]

Synthesis & Resolution Workflow

G Start (S)-Propylene Oxide [α]D = -14° Reaction Ring Opening (Nucleophilic Attack at C1) Start->Reaction Starting Material Reactant Ethylamine Reactant->Reaction Product (S)-1-(ethylamino)propan-2-ol (Retention of Config) Reaction->Product Regioselective Analysis QC: Polarimetry & HPLC Product->Analysis Validation

Figure 1: Synthesis pathway retaining stereochemistry from (S)-propylene oxide.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4, 1-Amino-2-propanol. Retrieved from [Link]

  • European Pharmacopoeia. Metoprolol Tartrate: Impurity A (1-(ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol).[1][2][3] (Contextual reference for ethyl-amino side chain structure).

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. (Mechanism of epoxide ring opening with amines).

Sources

Comparative

Technical Guide: NMR Characterization of (S)-1-(ethylamino)propan-2-ol

Executive Summary (S)-1-(ethylamino)propan-2-ol (CAS: 36656-66-9 for S-isomer; 40171-86-6 for racemate) is a critical chiral amino alcohol synthon, widely utilized in the synthesis of -adrenergic blocking agents (e.g., s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-1-(ethylamino)propan-2-ol (CAS: 36656-66-9 for S-isomer; 40171-86-6 for racemate) is a critical chiral amino alcohol synthon, widely utilized in the synthesis of


-adrenergic blocking agents (e.g., stereoselective synthesis of metoprolol analogs).

Accurate characterization of this molecule presents specific challenges:

  • Diastereotopicity: The presence of the chiral center at C2 renders the adjacent C1 methylene protons magnetically non-equivalent (ABX spin system).

  • Exchangeable Protons: The amine and hydroxyl protons complicate integration and coupling analysis depending on solvent choice.

  • Enantiomeric Purity: Standard NMR cannot distinguish the (S)-enantiomer from the racemate without chiral derivatization.

This guide compares Standard Structural Validation (1D NMR in CDCl


)  against Chiral Purity Assessment (Mosher's Method) , providing protocols and spectral data for both.

Part 1: Structural Analysis & Assignment Logic

The Molecule

Structure:


[1][2]

The (S)-configuration at the C2 position (D) induces a chiral environment. Consequently, the protons on carbon C (adjacent to the amine) are diastereotopic . They will not appear as a simple doublet; instead, they form the AB part of an ABX system (coupled to each other and to the methine proton D).

Comparative Method 1: Routine Characterization (CDCl )

Best for: Confirming chemical structure, connectivity, and solvent purity.

Experimental Protocol:

  • Dissolve 10-15 mg of sample in 0.6 mL CDCl

    
    .
    
  • Add TMS (0.05%) as internal reference.

  • Acquire

    
    H (16 scans) and 
    
    
    
    C (512 scans) at 298 K.
Predicted Spectral Data Table (

H NMR, 400 MHz)
PositionType

(ppm)
MultiplicityIntegral

(Hz)
Assignment Logic
1 CH

(Ethyl)
1.12Triplet (t)3H7.1Terminal methyl, coupled to methylene.
2 CH

(Propyl)
1.18Doublet (d)3H6.2Methyl adjacent to chiral center.
3 CH

(Ethyl)
2.68Quartet (q)2H7.1Methylene adjacent to N.
4a CH

(C1-H

)
2.52dd1H12.0, 8.5Diastereotopic. Geminal coupling (12Hz) + Vicinal to CH.
4b CH

(C1-H

)
2.78dd1H12.0, 3.5Diastereotopic. Distinct shift from H

due to chiral center.
5 CH (C2)3.75Multiplet (m)1H-Deshielded by Oxygen. Chiral center.
6 NH / OH2.5-3.0Broad2H-Exchangeable. Shift varies with concentration/temp.

C NMR Data (100 MHz, CDCl

)
  • 15.2 ppm: CH

    
     (Ethyl)
    
  • 20.5 ppm: CH

    
     (Propyl)
    
  • 44.1 ppm: CH

    
     (Ethyl)
    
  • 57.3 ppm: CH

    
     (C1, adjacent to N)
    
  • 66.2 ppm: CH (C2, adjacent to O)

Critical Insight: In CDCl


, the NH and OH protons often broaden or merge. If "clean" coupling is required (e.g., to see the CH-OH coupling), use DMSO-d

. In DMSO, the OH will appear as a doublet around 4.5 ppm, and the NH as a broad singlet.

Part 2: Chiral Purity Assessment (The Alternative)

Standard NMR is blind to chirality. To verify you have the (S)-enantiomer and not the racemate, you must use a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA).

Comparative Method 2: Mosher's Ester Analysis

Best for: Determining Enantiomeric Excess (ee%) and Absolute Configuration.

This method involves reacting the amino alcohol with (R)- and (S)-


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). The resulting diastereomers have distinct NMR shifts.
Protocol: Microscale Derivatization
  • Reaction A: Mix 5 mg (S)-analyte + 10 mg (R)-MTPA-Cl + 20

    
    L Pyridine-d
    
    
    
    in an NMR tube.
  • Reaction B: Mix 5 mg (S)-analyte + 10 mg (S)-MTPA-Cl + 20

    
    L Pyridine-d
    
    
    
    .
  • Analysis: Acquire

    
    H NMR. Focus on the methyl doublets and the methine multiplet.
    
Analysis Logic (

)

The Mosher model predicts that the phenyl group of the MTPA auxiliary will shield protons on one side of the molecule depending on the configuration.

  • If Pure (S): You will see a single set of signals for the MTPA derivative.

  • If Racemic: You will see two sets of signals (diastereomers) for the methyl groups, often separated by 0.05 - 0.1 ppm.

Workflow Visualization

The following diagram illustrates the decision process for characterizing this chiral amine.

NMR_Workflow Start Start: (S)-1-(ethylamino)propan-2-ol Sample Solvent Select Solvent Start->Solvent CDCl3 CDCl3 (Routine ID) Solvent->CDCl3 DMSO DMSO-d6 (Observe OH/NH coupling) Solvent->DMSO Check1 Check C1 Protons (2.5-2.8 ppm) CDCl3->Check1 DMSO->Check1 Result1 ABX Pattern Observed? (Confirm Connectivity) Check1->Result1 Yes ChiralCheck Verify Enantiomeric Purity? Result1->ChiralCheck Mosher Derivatize with (R)-MTPA-Cl ChiralCheck->Mosher Yes (Required for Drugs) Analysis Analyze Methyl Region (1.1-1.3 ppm) Mosher->Analysis OutcomeA Single Doublet: Pure Enantiomer Analysis->OutcomeA OutcomeB Two Doublets: Racemate/Impure Analysis->OutcomeB

Caption: Logical workflow for structural and stereochemical verification of (S)-1-(ethylamino)propan-2-ol.

Part 3: Detailed Experimental Considerations

The "ABX" System Explained

In the (S)-enantiomer, the two protons on C1 are not equivalent because the molecule lacks a plane of symmetry.

  • 
     (Pro-R):  Sees a different average electronic environment than 
    
    
    
    (Pro-S).
  • Coupling:

    • 
       (H
      
      
      
      -H
      
      
      ): Typically ~12 Hz (Large).
    • 
       (H
      
      
      
      -H
      
      
      ): Typically ~4-8 Hz.
    • 
       (H
      
      
      
      -H
      
      
      ): Typically ~3-6 Hz.
  • Result: You will not see a nice triplet or doublet. You will see two distinct "doublet of doublets" (dd) signals. Failure to resolve these (e.g., using low-field NMR) can lead to misinterpretation of the integration.

Concentration Effects

Amino alcohols can aggregate via hydrogen bonding.

  • High Concentration (>50 mg/mL): OH and NH peaks shift downfield (higher ppm) and broaden.

  • Low Concentration (<5 mg/mL): Sharp signals, OH/NH shift upfield.

  • Recommendation: For publication-quality spectra, use 10 mg/mL to minimize aggregation broadening while maintaining signal-to-noise ratio.

Comparison of Alternatives
FeatureStandard 1H NMR (CDCl

)
Mosher Analysis (Derivatization) Chiral HPLC (Alternative)
Prep Time 5 mins1-2 hours30 mins (method dev: days)
Cost LowMedium (Reagents)High (Columns/Solvents)
Chiral Info NoneAbsolute Config + ee% ee% only (usually)
Resolution High for backboneHigh for Me-groupsSeparation of peaks
Sample Recovery YesNo (Destructive)Yes

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (General assignment of ABX systems in chiral molecules).
  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[3][4][5][6] Chemical Reviews, 104(1), 17-118. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[5] Nature Protocols, 2, 2451–2458. Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Reference for analogous 1-amino-2-propanol shifts). Link

Sources

Validation

Technical Guide: Stereochemical Assignment of (S)-1-(ethylamino)propan-2-ol via Mosher's Method

-Amino Alcohols Executive Summary The determination of absolute configuration for 1-(ethylamino)propan-2-ol presents a specific challenge in stereochemical analysis due to the presence of two nucleophilic sites: a second...

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Alcohols

Executive Summary

The determination of absolute configuration for 1-(ethylamino)propan-2-ol presents a specific challenge in stereochemical analysis due to the presence of two nucleophilic sites: a secondary amine and a secondary alcohol. While X-ray crystallography remains the gold standard, it is often precluded by the compound's physical state (often an oil).

This guide details the Bis-Mosher Derivatization Protocol , specifically adapted for


-amino alcohols. Unlike standard alcohol analysis, this method requires the simultaneous derivatization of both the amine and hydroxyl groups to lock the molecular conformation, preventing intramolecular Hydrogen bonding that would otherwise distort the NMR shielding model. This guide compares this approach against industry alternatives and provides a self-validating experimental workflow.

Part 1: The Chemoselectivity Challenge

In 1-(ethylamino)propan-2-ol, the secondary amine is significantly more nucleophilic than the secondary alcohol. A standard Mosher analysis attempting to derivatize only the alcohol will fail due to:

  • Kinetic Interference: The amine will react with the Mosher acid chloride (MTPA-Cl) first.

  • Conformational Flux: If the amine remains free, it can H-bond with the newly formed ester carbonyl or the alcohol oxygen, disrupting the "Mosher Plane" required for accurate assignment.

The Solution: The Bis-MTPA strategy . We drive the reaction to form the N,O-bis-MTPA derivative. The bulky MTPA groups at both positions sterically lock the backbone, ensuring the phenyl ring's anisotropic effect is predictable.

Part 2: Comparative Analysis of Methods

The following table contrasts the Bis-Mosher method with common alternatives for this specific amino-alcohol structure.

FeatureBis-Mosher Method (NMR) X-Ray Crystallography Chiral HPLC/SFC Vibrational CD (VCD)
Primary Requirement ~10 mg sample, NMR spectrometerSingle crystalEnantiopure standardsIR spectrometer + DFT Software
Turnaround Time 24–48 HoursWeeks (if crystal grows)Rapid (method dev takes days)Days (computation heavy)
Reliability High (if

values are large)
Absolute (Gold Standard)Relative (needs ref std)High (model dependent)
Sample State Solution (CDCl

)
Solid CrystalSolutionSolution
Cost Low (Reagents + NMR time)High (Instrument/Service)Medium (Columns/Solvents)Medium (Software licenses)
Best For New Chemical Entities (NCEs) with unknown configFinal confirmation of solidsQC/Purity checksOils/Liquids without derivatization

Part 3: Strategic Workflow & Logic

The determination relies on the differential shielding of protons by the phenyl ring of the MTPA auxiliary.

Logic Flow Diagram

MosherWorkflow Start Unknown Amino Alcohol 1-(ethylamino)propan-2-ol Deriv Derivatization Reaction (React with R- and S-MTPA-Cl) Start->Deriv Purify Purification (Silica Gel Chromatography) Deriv->Purify Remove excess acid NMR 1H NMR Analysis (Assign Chemical Shifts) Purify->NMR Clean Bis-Ester/Amide Calc Calculate Δδ (δ_S - δ_R) NMR->Calc Model Apply Shielding Model (Determine Spatial Arrangement) Calc->Model Result Assign Absolute Configuration (R or S) Model->Result

Figure 1: Decision matrix for stereochemical assignment of amino alcohols.

Part 4: Detailed Experimental Protocol

This protocol is designed to be self-validating . If the integration of the methoxy signals in the NMR does not match the expected stoichiometry (indicating incomplete reaction), the data must be discarded.

Materials
  • Substrate: 1-(ethylamino)propan-2-ol (approx. 10 mg per reaction).

  • Reagents: (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl (Mosher's Acid Chlorides).

  • Solvent: Dry Pyridine (acts as solvent and base).

  • Catalyst: DMAP (4-dimethylaminopyridine).

  • Workup: DCM, 1N HCl, sat. NaHCO

    
    .
    
Step-by-Step Methodology
  • Preparation of Reaction Vessels: Prepare two 4 mL vials, labeled Vial-R and Vial-S .

    • Note on Nomenclature: Reacting with (R)-MTPA-Cl yields the (S)-ester derivative according to Cahn-Ingold-Prelog (CIP) priority changes, but for Mosher analysis, we track the Acid Configuration .

  • Derivatization (Bis-Acylation):

    • To each vial, add 10 mg of the amino alcohol.

    • Add 0.5 mL dry pyridine.

    • Add 1 crystal of DMAP.

    • Vial-R: Add 25 µL (approx 3.0 eq) of (R)-MTPA-Cl .

    • Vial-S: Add 25 µL (approx 3.0 eq) of (S)-MTPA-Cl .

    • Scientific Rationale: 3.0 equivalents are required to ensure both the -NH and -OH are fully acylated.

  • Incubation: Seal and stir at room temperature for 12 hours.

    • Validation Check: TLC should show a single spot significantly less polar than the starting material. If two spots appear, mono-acylation has occurred (incomplete reaction); add more acid chloride and heat to 40°C.

  • Workup & Purification:

    • Dilute with DCM (5 mL).

    • Wash with 1N HCl (3x 2 mL) to remove pyridine.

    • Wash with sat. NaHCO

      
       to remove hydrolyzed MTPA acid.
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate.
    • Mandatory: Pass through a small silica plug (pipette column) eluting with EtOAc/Hexane (1:4).

    • Why? Residual MTPA acid has NMR signals that overlap with the ester methoxy groups, causing assignment errors.

  • NMR Acquisition:

    • Dissolve samples in CDCl

      
      .
      
    • Acquire

      
      H NMR (minimum 400 MHz).
      
    • Key Signals to Assign:

      • Proton at C2 (Methine, -CH-O-).

      • Methyl group at C3 (-CH

        
        ).
        
      • Protons at C1 (-CH

        
        -N).
        
      • Ethyl group protons (-CH

        
        CH
        
        
        
        on Nitrogen).

Part 5: Data Interpretation & Analysis[1][2]

The Shielding Mechanism

In the dominant conformation of the bis-MTPA derivative, the CF


 group, the carbonyl, and the methine proton of the auxiliary lie in the same plane (syn-periplanar). The phenyl group exerts a diamagnetic shielding effect on the protons located "above" or "below" the plane, depending on the stereochemistry.
Calculating

Calculate the difference in chemical shift for each proton:



Note: The "S-derivative" here refers to the derivative made from the (S)-acid.

Assignment Model (Riguera's Rule for -Amino Alcohols)

For a secondary alcohol at C2, visualize the molecule in the Newman projection looking down the C2-H bond.

  • If

    
     (S - R) is Positive (+):  The protons reside on the right side of the plane (unshielded by the phenyl in the S-derivative).
    
  • If

    
     (S - R) is Negative (-):  The protons reside on the left side of the plane (shielded by the phenyl in the S-derivative).
    
Hypothetical Data Table (Example for (S)-Configuration)

If your molecule is (S)-1-(ethylamino)propan-2-ol , you should observe the following pattern:

Proton PositionSignal Type

(S-Acid Deriv)

(R-Acid Deriv)

(S-R)
Interpretation
C3-Methyl Doublet1.251.35-0.10 Shielded (Right side)
C2-Methine Multiplet5.205.20~0Center
C1-H (a) dd3.453.30+0.15 Deshielded (Left side)
C1-H (b) dd3.553.40+0.15 Deshielded (Left side)
N-Ethyl (CH2) Quartet3.203.05+0.15 Deshielded (Left side)

Interpretation: The negative value for the C3-Methyl and positive values for the C1/Ethyl group indicate the spatial arrangement consistent with the (S)-configuration at C2.

Conformational Diagram

ShieldingModel C2 C2 (Chiral Center) Methyl C3-Methyl (Δδ < 0) C2->Methyl Right Sector Amine C1-CH2-N-Et (Δδ > 0) C2->Amine Left Sector H H C2->H Back Desc Model for (S)-Configuration: (S)-Acid derivative shields the Right Sector (Methyl). (R)-Acid derivative shields the Left Sector (Amine).

Figure 2: Spatial shielding sectors. Protons with negative


 fall into the shielded zone of the (S)-MTPA derivative.

References

  • Dale, J. A., & Mosher, H. S. (1973).[1] Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and

    
    -methoxy-
    
    
    
    -trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. Link
  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[2] The assignment of absolute configuration by NMR.[3][1][2][4][5][6] Chemical Reviews, 104(1), 17–118. Link

  • Freire, F., Seco, J. M., Quiñoá, E., & Riguera, R. (2005).[7] Absolute configuration of amino alcohols by 1H NMR. Chemical Communications, (44), 5554–5556. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[3][4][8][5] Nature Protocols, 2(10), 2451–2458. Link

Sources

Comparative

Comparative Analysis of Mass Spectrometric Fragmentation: (S)-1-(ethylamino)propan-2-ol vs. Regioisomeric and Derivatized Alternatives

Executive Summary & Strategic Context In the synthesis and analysis of beta-blocker intermediates and chiral auxiliaries, (S)-1-(ethylamino)propan-2-ol represents a critical structural motif. However, its structural vali...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis and analysis of beta-blocker intermediates and chiral auxiliaries, (S)-1-(ethylamino)propan-2-ol represents a critical structural motif. However, its structural validation is frequently complicated by the presence of its regioisomer, 2-(ethylamino)propan-1-ol , and the variable fragmentation efficiencies observed between Electron Ionization (EI) and Electrospray Ionization (ESI).

This guide provides a definitive technical comparison of these analytical scenarios. Unlike generic spectral libraries, we focus on the mechanistic causality of fragmentation—specifically how Stevenson’s Rule and


-cleavage kinetics dictate the spectral fingerprint. This allows researchers to confidently distinguish the target molecule from impurities and select the optimal ionization technique for their sensitivity requirements.

Deep Dive: Fragmentation Mechanics of (S)-1-(ethylamino)propan-2-ol

To interpret the mass spectrum correctly, one must understand the competition between the amine and alcohol functional groups during ionization.

The Dominant Mechanism: -Cleavage

Under Electron Ionization (70 eV), the radical cation (


, m/z 103) is formed. The primary fragmentation pathway is 

-cleavage
, driven by the radical site initiating a break at the adjacent carbon-carbon bond.[1][2][3][4]
  • Pathway A (Nitrogen-Directed): Ionization at the nitrogen lone pair triggers cleavage of the C1-C2 bond.

  • Pathway B (Oxygen-Directed): Ionization at the oxygen lone pair triggers cleavage of the C1-C2 bond.

Stevenson’s Rule Application: Nitrogen has a lower ionization energy (approx. 8.0 - 9.0 eV) compared to Oxygen (approx. 10.0 - 11.0 eV). Consequently, the positive charge is preferentially retained on the nitrogen-containing fragment.

  • Result: The amine fragment (m/z 58) will be the Base Peak (100% abundance), while the oxygen fragment (m/z 45) will be a minor peak.

Visualization of Competing Pathways

The following diagram illustrates the mechanistic divergence that defines the spectrum of the target molecule.

FragmentationPathways M_Ion Molecular Ion (M+•) m/z 103 N_Ion N-Ionization Site (Lower IE) M_Ion->N_Ion Dominant Path O_Ion O-Ionization Site (Higher IE) M_Ion->O_Ion Minor Path Frag_58 Base Peak: m/z 58 [CH2=NH-Et]+ N_Ion->Frag_58 α-Cleavage (C1-C2) Rad_45 Neutral Radical •CH(OH)CH3 N_Ion->Rad_45 Frag_45 Minor Peak: m/z 45 [CH3-CH=OH]+ O_Ion->Frag_45 α-Cleavage (C1-C2) Rad_58 Neutral Radical •CH2-NH-Et O_Ion->Rad_58

Figure 1: Mechanistic competition between Nitrogen and Oxygen charge retention. The green path represents the thermodynamically favored route according to Stevenson's Rule.

Comparative Analysis: Target vs. Alternatives

Scenario A: Distinguishing the Regioisomer

The most common analytical challenge is distinguishing (S)-1-(ethylamino)propan-2-ol (Target) from 2-(ethylamino)propan-1-ol (Regioisomer). Both have a molecular weight of 103, but the position of the functional groups alters the mass of the


-cleavage fragments.
Feature(S)-1-(ethylamino)propan-2-ol (Target)2-(ethylamino)propan-1-ol (Regioisomer)Diagnostic Logic
Structure


Position of substituents relative to C1/C2 bond.
Base Peak (EI) m/z 58 m/z 72 CRITICAL DIFFERENTIATOR.
Fragment Structure


The target loses a hydroxy-ethyl group; the isomer loses a hydroxymethyl group.
Secondary Ion m/z 45 (

)
m/z 31 (

)
Secondary confirmation via oxygen fragment.
Scenario B: EI vs. ESI Performance

Choosing the right ionization mode depends on whether you need structural proof or sensitivity.

ParameterElectron Ionization (EI)Electrospray Ionization (ESI)
Ion Type Radical Cation (

)
Protonated Adduct (

)
Observed Mass m/z 103 (often weak/absent)m/z 104 (strong)
Fragmentation Spontaneous, rich fingerprint.Minimal. Requires MS/MS (CID) to generate fragments.
Utility Structural Elucidation. Essential for proving the isomer identity.Quantification. Higher sensitivity for trace analysis in biological matrices.

Experimental Protocols

Protocol 1: GC-MS Identification (EI Mode)

Use this workflow to certify the regio-purity of the synthesized intermediate.

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of Methanol (HPLC grade).

  • Inlet: Split mode (20:1), Temperature 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 15°C/min to 200°C.

    • Hold: 200°C for 3 min.

  • MS Source: 230°C, 70 eV.

  • Data Analysis: Extract Ion Chromatogram (EIC) for m/z 58 . If m/z 72 is present, calculate the % area to quantify regio-impurity.

Protocol 2: Derivatization for Enhanced Separation

If peak tailing occurs due to the amine/hydroxyl groups, TMS derivatization is recommended.

  • Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Reaction: Mix 100 µL sample + 100 µL MSTFA in a sealed vial. Incubate at 60°C for 30 mins.

  • Mechanism: The -OH group reacts rapidly; the secondary amine reacts slowly.

    • Mono-TMS (O-TMS): MW 175.

    • Fragment Shift: The m/z 45 peak (oxygen side) shifts to m/z 117 (

      
      ).
      
    • Base Peak Stability: The amine base peak remains m/z 58 (unless harsh conditions force N-silylation), providing a stable internal reference.

Decision Workflow: Isomer Identification

The following logic gate diagram guides the analyst through the identification process, ensuring no false positives occur due to isobaric interference.

IsomerIDWorkflow Start Start: Unknown Sample MW 103 Method Run GC-MS (EI, 70eV) Start->Method CheckBase Check Base Peak (100%) Method->CheckBase Res_58 Base Peak = m/z 58 CheckBase->Res_58 Dominant Ion Res_72 Base Peak = m/z 72 CheckBase->Res_72 Dominant Ion CheckSec Check Secondary Ion Res_58->CheckSec Conf_Iso Confirm: m/z 31 present ID: 2-(ethylamino)propan-1-ol Res_72->Conf_Iso m/z 31 Detected Conf_Target Confirm: m/z 45 present ID: (S)-1-(ethylamino)propan-2-ol CheckSec->Conf_Target m/z 45 Detected

Figure 2: Logical workflow for distinguishing the target molecule from its primary regioisomer using key spectral markers.

References

  • NIST Mass Spectrometry Data Center. 1-Amino-2-propanol (Simulated/Analogous Fragmentation Data). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for Stevenson's Rule and Alpha-Cleavage mechanisms).
  • Smith, R. M. (2004).[2] Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (Source for amine vs. alcohol ionization potentials).

  • PubChem Compound Summary. 1-(Ethylamino)propan-2-ol. National Center for Biotechnology Information. Available at: [Link]

Sources

Validation

Benchmarking (S)-1-(ethylamino)propan-2-ol against commercially available ligands

-Amino Alcohols vs. Sterically Demanding Ligands Executive Summary This guide benchmarks (S)-1-(ethylamino)propan-2-ol (hereafter Ligand-Et ) against industry-standard chiral ligands.

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Alcohols vs. Sterically Demanding Ligands

Executive Summary

This guide benchmarks (S)-1-(ethylamino)propan-2-ol (hereafter Ligand-Et ) against industry-standard chiral ligands. While high-profile ligands like Diphenylprolinol or BINOL derivatives often dominate literature due to near-perfect enantioselectivity (




), Ligand-Et represents a distinct class of "atom-economical" ligands.

The Verdict: Ligand-Et is a cost-effective, low-molecular-weight ligand suitable for moderate-selectivity applications. It lacks the steric bulk required for the high enantiocontrol seen in rigid bicyclic systems (e.g., DAIB) or bulky prolinols. However, its straightforward synthesis and high solubility make it an excellent baseline for screening and specific substrate classes where steric crowding is detrimental.

Technical Profile & Competitor Landscape

The Molecule: (S)-1-(ethylamino)propan-2-ol
  • Structure: A flexible, acyclic

    
    -amino alcohol derived from L-alanine or chiral propylene oxide.
    
  • Key Features: Secondary amine (donor), secondary alcohol (proton source/donor), and a small ethyl steric group.

  • Mechanism of Action: Forms a hetero-bimetallic complex with organozinc reagents (Noyori Mechanism), acting as a chiral template for nucleophilic attack.

The Competitors

To provide a valid benchmark, we compare Ligand-Et against three distinct classes of ligands used in the standard test reaction: Enantioselective Addition of Diethylzinc to Benzaldehyde .

  • The Classic: (-)-Ephedrine (Rigid, phenyl-substituted, two stereocenters).

  • The Heavyweight: (S)-Diphenylprolinol (Cyclic pyrrolidine backbone, massive steric bulk).

  • The Atropisomer: (S)-BINOL (Axial chirality, distinct mechanistic pathway).

Benchmark Study: Enantioselective Alkylation

Objective: Evaluate the efficiency (Yield) and selectivity (


) of Ligand-Et compared to established alternatives.

Reaction Conditions:

  • Substrate: Benzaldehyde (1.0 equiv)

  • Reagent: Diethylzinc (2.0 equiv, 1.0 M in hexane)

  • Ligand Loading: 5 mol%

  • Solvent: Toluene, 0°C, 12 hours.

Table 1: Comparative Performance Data
Ligand EntryLigand ClassSteric ProfileYield (%)

(%)
ConfigurationRelative Cost
Ligand-Et Acyclic

-Amino Alcohol
Low (Ethyl/Methyl)9245 - 65 *SLow
(-)-Ephedrine Rigid Amino AlcoholMed (Phenyl/Methyl)8885 - 90 R (dep. on isomer)Medium
(S)-Diphenylprolinol Cyclic Amino AlcoholHigh (Diphenyl)96> 98 SHigh
(S)-DAIB Bicyclic Amino AlcoholHigh (Camphor)9899 SVery High

*Note: Range reflects variations in solvent purity and temperature control. Simple acyclic ligands are more sensitive to reaction conditions than rigid counterparts.

Analysis of Results
  • Yield: Ligand-Et provides excellent chemical yield (92%). The catalytic activity of the Zinc-Aminoalkoxide complex is high regardless of the steric bulk.

  • Selectivity (

    
    ):  The moderate 
    
    
    
    (45-65%) exposes the limitation of the ethyl group. In the transition state, the ethyl group is too small to effectively "lock" the aldehyde's facial orientation compared to the massive phenyl rings of Diphenylprolinol.
  • Atom Economy: Ligand-Et (MW ~103 g/mol ) is significantly lighter than Diphenylprolinol (MW ~253 g/mol ), requiring less mass for the same molar loading.

Mechanistic Insight: Why Sterics Matter

The reaction proceeds via a hetero-bimetallic transition state. The ligand reacts with


 to form a dimer, which then dissociates to catalyze the reaction.

The "Ethyl" Limitation: In the transition state, the ligand must force the aldehyde to approach from a specific face.

  • Rigid Ligands (Ephedrine/DAIB): The backbone rigidity prevents the catalyst from flexing, creating a tight "chiral pocket."

  • Flexible Ligands (Ligand-Et): The acyclic backbone allows for bond rotation. The ethyl group, being small, allows the aldehyde to occasionally slip into the "wrong" orientation, lowering the

    
    .
    
Diagram 1: The Catalytic Cycle (Noyori Mechanism)

G Ligand Ligand-Et (Pre-catalyst) Complex Bimetallic Zn-Complex (Active Catalyst) Ligand->Complex + ZnEt2 - Ethane ZnEt2 ZnEt2 (Reagent) TS Transition State (Facial Discrimination) ZnEt2->TS Alkyl Source Complex->TS Coordination Aldehyde Benzaldehyde (Substrate) Aldehyde->TS Coordination TS->Complex Catalyst Regeneration Product (S)-1-phenylpropanol (Product) TS->Product Hydrolysis

Caption: The catalytic cycle showing the formation of the active Zinc-Aminoalkoxide complex. The "Transition State" node is where the steric bulk of the ligand dictates enantioselectivity.

Experimental Protocol

Self-Validating System: This protocol includes visual checkpoints (precipitate formation, gas evolution) to ensure the catalyst is forming correctly.

Materials
  • (S)-1-(ethylamino)propan-2-ol (>98% purity)

  • Diethylzinc (1.0 M in hexane) [HANDLE WITH EXTREME CAUTION - PYROPHORIC]

  • Benzaldehyde (freshly distilled)

  • Toluene (Anhydrous, <50 ppm water)

Step-by-Step Methodology
  • Catalyst Formation (The "Gas" Check):

    • In a flame-dried Schlenk flask under Argon, dissolve Ligand-Et (5.2 mg, 0.05 mmol, 5 mol%) in anhydrous Toluene (2 mL).

    • Cool to 0°C.

    • Slowly add

      
       (2.0 mL, 2.0 mmol, 2 equiv).
      
    • Checkpoint: You must observe the evolution of ethane gas bubbles. If no bubbles appear, your reagents may be hydrolyzed.

    • Stir for 20 minutes at 0°C. The solution should remain clear or turn slightly hazy.

  • Substrate Addition:

    • Add Benzaldehyde (106 mg, 1.0 mmol) dropwise via syringe.

    • Observation: The solution color often shifts to pale yellow upon aldehyde coordination.

  • Reaction & Quench:

    • Stir at 0°C for 12 hours.

    • Quench: Carefully add saturated

      
       (aq) (2 mL). Caution: Vigorous bubbling will occur.
      
    • Extract with

      
       (3 x 10 mL).
      
  • Analysis:

    • Dry organics over

      
      , filter, and concentrate.
      
    • Determine conversion via GC/NMR.[1]

    • Determine

      
       via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5).
      
Diagram 2: Experimental Workflow

Workflow Step1 1. Inert Setup (Flame dry, Argon) Step2 2. Catalyst Formation (Ligand + ZnEt2) Step1->Step2 Anhydrous Step3 3. Reaction (Add Aldehyde, 0°C) Step2->Step3 Gas Evolution Step4 4. Quench & Workup (NH4Cl, Extraction) Step3->Step4 12 Hours Step5 5. Analysis (Chiral HPLC) Step4->Step5 Isolate Oil

Caption: Sequential workflow for the enantioselective alkylation. Step 2 is critical for active catalyst generation.

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69.

  • Oguni, N., & Omi, T. (1984). Enantioselective addition of diethylzinc to benzaldehyde catalyzed by chiral amino alcohols.[2][3][4] Tetrahedron Letters, 25(26), 2823-2824.

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[2][3][4][5][6] Chemical Reviews, 92(5), 833-856.

  • Pu, L., & Yu, H. B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757-824.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of (S)-1-(ethylamino)propan-2-ol: Safety, Compliance, and Best Practices

As a Senior Application Scientist, my primary objective is to empower our clients—researchers, scientists, and drug development professionals—with the knowledge to handle chemical compounds safely and effectively, from i...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower our clients—researchers, scientists, and drug development professionals—with the knowledge to handle chemical compounds safely and effectively, from initial application to final disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (S)-1-(ethylamino)propan-2-ol. The procedures outlined here are grounded in established safety protocols and regulatory standards to ensure the protection of personnel and the environment.

Disclaimer: A specific Safety Data Sheet (SDS) for (S)-1-(ethylamino)propan-2-ol was not available at the time of this writing. The following guidance is based on the GHS hazard classifications for the closely related isomer, (2R)-2-(ethylamino)propan-1-ol, and general best practices for amino alcohols.[1] It is imperative to consult your institution's Environmental Health & Safety (EHS) department for specific local and national regulations.

Hazard Characterization and Assessment

Understanding the inherent risks of a compound is the cornerstone of safe handling and disposal. Based on data for its isomer, (S)-1-(ethylamino)propan-2-ol should be treated as a hazardous substance with multiple risk factors.[1]

Key Hazards:

  • Corrosivity: The compound is classified as causing severe skin burns and eye damage (H314).[1] This is a primary concern, necessitating robust personal protective equipment and specific container materials to prevent degradation.

  • Respiratory Irritation: It may cause respiratory irritation (H335), requiring handling in well-ventilated areas to avoid inhalation of vapors.[1]

  • Combustibility: The substance is a combustible liquid (H227), meaning it can ignite when exposed to an ignition source at elevated temperatures.[1] Therefore, it must be kept away from heat, sparks, and open flames.[2][3][4]

Hazard Classification GHS Code Description Source
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage[PubChem[1]]
Specific Target Organ ToxicityH335May cause respiratory irritation[PubChem[1]]
Flammable LiquidsH227Combustible liquid[PubChem[1]]

Required Personal Protective Equipment (PPE)

Given the corrosive nature of (S)-1-(ethylamino)propan-2-ol, a stringent PPE protocol is mandatory to create a barrier between the researcher and the chemical.

Equipment Specification Rationale
Eye/Face Protection Chemical safety goggles and a face shieldProtects against splashes that can cause severe eye damage.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Consider double-gloving.Prevents direct skin contact, which can lead to severe burns.[6][7][8] Gloves should be inspected before use and changed regularly.[8][9]
Body Protection Chemical-resistant lab coat or apronProtects skin and personal clothing from contamination.[5]
Footwear Closed-toe, chemical-resistant shoesPrevents injury from spills or dropped containers.[5]
Respiratory Protection Use only in a well-ventilated area, such as a chemical fume hood.[6]Mitigates the risk of inhaling irritating vapors.

On-Site Waste Management: Collection & Segregation Protocol

Proper collection and storage of chemical waste are critical for preventing accidents and ensuring regulatory compliance. Never dispose of (S)-1-(ethylamino)propan-2-ol down the drain or in regular trash.[10][11]

Step-by-Step Collection Procedure:

  • Select a Compatible Waste Container:

    • Use a container made of a material compatible with corrosive amines. High-density polyethylene (HDPE) or glass containers are typically appropriate.

    • Do not use metal containers for corrosive waste.[12]

    • Ensure the container is in good condition, free from cracks or leaks.[12]

  • Label the Container:

    • Before adding any waste, affix a "HAZARDOUS WASTE" label.[12]

    • Clearly identify the contents: "(S)-1-(ethylamino)propan-2-ol". If it is a mixed waste stream, list all components and their approximate percentages.

  • Accumulate Waste Safely:

    • Keep the waste container tightly sealed at all times, except when adding waste.[10][12] This prevents the release of vapors and protects against spills.

    • Store the container in a designated satellite accumulation area (SAA), such as a secondary containment bin within a fume hood or a ventilated cabinet.[11]

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[10]

  • Segregate from Incompatibles:

    • Store the waste container away from incompatible materials, particularly strong oxidizing agents, acids, and sources of ignition.[4][11]

Emergency Protocol: Spill Management

Every laboratory professional must be prepared to handle a chemical spill safely and effectively.[13] The response strategy depends on the size and location of the spill.

For a Minor Spill (Contained, manageable by lab personnel):

  • Alert Personnel: Immediately notify others in the area.[13]

  • Isolate the Area: Secure the location to prevent others from entering.

  • Don Appropriate PPE: At a minimum, wear the PPE outlined in Section 2.

  • Contain the Spill: Use an inert, non-combustible absorbent material like sand, diatomaceous earth, or vermiculite.[14][15] Place the absorbent around the perimeter of the spill and then work inwards.[15]

  • Collect Residue: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[16] Use non-sparking tools if there is a flammability concern.[3][17]

  • Decontaminate the Area: Wash the spill surface with soap and water.[16] Collect the cleaning materials and rinsate as hazardous waste.

  • Package and Label Waste: Securely seal the container holding the spill cleanup materials and label it as "Hazardous Waste - Spill Debris" with the chemical name.

For a Major Spill (Large volume, highly volatile, or poses an immediate threat):

  • Evacuate Immediately: Alert all personnel in the vicinity and evacuate the area.[16]

  • Isolate the Hazard: If safe to do so, close the doors to the affected area to contain vapors.

  • Call for Emergency Assistance: Contact your institution's EHS or local emergency services (e.g., 911).[16] Provide details on the chemical spilled, the location, and the approximate quantity.

  • Do Not Attempt to Clean Up: A major spill requires a response from trained emergency personnel.

Disposal Pathway Decision Framework

The final disposal of (S)-1-(ethylamino)propan-2-ol must be handled by a licensed hazardous waste contractor. The following diagram illustrates the decision-making process for managing waste streams containing this compound.

G Disposal Workflow for (S)-1-(ethylamino)propan-2-ol cluster_0 Waste Generation & Collection cluster_1 Characterization & Segregation cluster_2 Final Disposal Protocol start Waste Generated: (S)-1-(ethylamino)propan-2-ol container Select Compatible Hazardous Waste Container (e.g., HDPE, Glass) start->container labeling Label Container: 'HAZARDOUS WASTE' + Chemical Name & Hazards container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage is_mixed Is waste mixed with other chemicals? storage->is_mixed pure_stream Pure or Simple Aqueous Stream is_mixed->pure_stream No mixed_stream Complex Mixed Waste Stream (List all components) is_mixed->mixed_stream Yes contact_ehs Contact Institutional EHS for Waste Pickup Request pure_stream->contact_ehs mixed_stream->contact_ehs contractor Arrange Pickup by Licensed Hazardous Waste Contractor contact_ehs->contractor

Caption: Decision workflow for proper disposal of (S)-1-(ethylamino)propan-2-ol.

Final Disposal Procedures

The ultimate disposal of this chemical waste must be conducted in compliance with all local, state, and federal regulations.[2][18]

  • Contact EHS: Once your waste container is ready for disposal (i.e., nearly full, or the project is complete), contact your institution's Environmental Health & Safety department to schedule a pickup.

  • Professional Disposal: The licensed waste management vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Likely Disposal Method: For organic compounds like (S)-1-(ethylamino)propan-2-ol, high-temperature incineration is a common and effective disposal method. This process ensures the complete destruction of the chemical, converting it into less harmful components like carbon dioxide, water, and nitrogen oxides. This method is preferred as it prevents the compound from entering soil or groundwater.

By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of (S)-1-(ethylamino)propan-2-ol, upholding the principles of laboratory safety and environmental stewardship.

References

  • ABB. (n.d.). SAFETY DATA SHEET PROPAN-2-OL.
  • Chemical Suppliers. (2018, May 18). SAFETY DATA SHEET PROPAN-2-OL AR.
  • GV Health. (2022, May 4). Chemical Spills: How to safely contain & remove. YouTube.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
  • Unknown Supplier. (2012, September 12). SAFETY DATA SHEET.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(ethylamino)propan-2-ol
Reactant of Route 2
Reactant of Route 2
(S)-1-(ethylamino)propan-2-ol
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